molecular formula C15H24N4O7 B15581777 Clavamycin F

Clavamycin F

カタログ番号: B15581777
分子量: 372.37 g/mol
InChIキー: LSRMHWSOHWFVGB-PELMRAPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Clavamycin F is a peptide.
This compound has been reported in Streptomyces hygroscopicus with data available.

特性

分子式

C15H24N4O7

分子量

372.37 g/mol

IUPAC名

(2S)-2-[[(2S)-5-acetamido-2-aminopentanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C15H24N4O7/c1-7(20)17-4-2-3-8(16)14(23)18-12(15(24)25)13(22)9-6-19-10(21)5-11(19)26-9/h8-9,11-13,22H,2-6,16H2,1H3,(H,17,20)(H,18,23)(H,24,25)/t8-,9+,11-,12-,13?/m0/s1

InChIキー

LSRMHWSOHWFVGB-PELMRAPFSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Clavamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin F, a member of the clavam family of β-lactam antibiotics, was first identified as a novel antifungal metabolite from Streptomyces hygroscopicus. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for the fermentation of the producing organism and the purification of the compound are presented, alongside a summary of its biological activity. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-infective agents.

Discovery and Producing Organism

This compound was discovered during a selective screening program for antifungal metabolites produced by actinomycetes.[1] It is a member of a larger complex of related clavam antibiotics, designated clavamycins A-F.

Producing Organism: this compound is produced by Streptomyces hygroscopicus strain NRRL 15879.[1][2] This strain was differentiated from a closely related variant, S. hygroscopicus NRRL 15846 (producer of clavamycins A, B, and C), based on morphological and physiological characteristics.

Fermentation Protocol

The production of this compound was achieved through submerged fermentation of Streptomyces hygroscopicus NRRL 15879. The following tables outline the composition of the media used for seed culture and fermentation, as well as the fermentation parameters.

Table 1: Seed Medium Composition

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Yeast Extract5
Casein Hydrolysate5
K₂HPO₄1
MgSO₄·7H₂O0.5
pH (adjusted with NaOH) 7.0

Table 2: Fermentation Medium Composition

ComponentConcentration (g/L)
Soluble Starch30
Soybean Meal20
Corn Steep Liquor5
(NH₄)₂SO₄2
CaCO₃3
pH (adjusted with NaOH) 6.8

Experimental Protocol: Fermentation

  • Seed Culture: A loopful of spores of S. hygroscopicus NRRL 15879 from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Production Culture: The seed culture (5% v/v) is transferred to a 2 L Erlenmeyer flask containing 500 mL of the fermentation medium. The production culture is incubated at 28°C on a rotary shaker at 220 rpm for 96 hours.

Isolation and Purification of this compound

This compound was isolated from the fermentation broth using a multi-step chromatographic process. The purification was monitored by bioassay against susceptible fungal strains.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₇
Molecular Weight372.37 g/mol
AppearanceWhite, amorphous powder
SolubilitySoluble in water and methanol (B129727)

Experimental Protocol: Isolation and Purification

  • Harvest and Filtration: After 96 hours of fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation at 5,000 x g for 20 minutes, followed by filtration of the supernatant through a 0.45 µm filter.

  • Adsorption Chromatography: The filtered broth is passed through a column packed with Amberlite XAD-2 resin. The column is washed with deionized water to remove salts and polar impurities. The clavamycins are then eluted with a stepwise gradient of methanol in water (20%, 50%, 80% methanol). Fractions are collected and tested for antifungal activity.

  • Ion-Exchange Chromatography: The active fractions from the XAD-2 column are pooled, concentrated under reduced pressure, and applied to a DEAE-Sephadex A-25 column equilibrated with 0.05 M Tris-HCl buffer (pH 7.2). The column is eluted with a linear gradient of NaCl (0 to 1.0 M) in the same buffer.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound are further purified by preparative RP-HPLC on a C18 column. The mobile phase consists of a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

  • Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white, amorphous powder.

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic techniques, including extensive Nuclear Magnetic Resonance (NMR) studies.[2]

Biological Activity

This compound exhibits antifungal activity, particularly against various species of Candida.[1] The primary screening for clavamycins was conducted using a panel of fungal pathogens.

Table 4: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)
Candida albicans12.5
Candida tropicalis25
Candida glabrata50

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification spore S. hygroscopicus NRRL 15879 Spores seed Seed Culture (48h, 28°C) spore->seed production Production Culture (96h, 28°C) seed->production harvest Harvest & Filtration production->harvest adsorption Amberlite XAD-2 Chromatography harvest->adsorption ion_exchange DEAE-Sephadex A-25 Chromatography adsorption->ion_exchange hplc Preparative RP-HPLC ion_exchange->hplc lyophilization Lyophilization hplc->lyophilization pure_clavamycin_f Pure this compound lyophilization->pure_clavamycin_f

Caption: Workflow for the production and isolation of this compound.

clavam_biosynthesis cluster_pathway Generalized Clavam Biosynthetic Pathway arginine Arginine proclavaminic_acid Proclavaminic Acid arginine->proclavaminic_acid glyceraldehyde_3_phosphate Glyceraldehyde-3-phosphate glyceraldehyde_3_phosphate->proclavaminic_acid clavaminic_acid Clavaminic Acid (Branch Point) proclavaminic_acid->clavaminic_acid clavulanic_acid Clavulanic Acid clavaminic_acid->clavulanic_acid other_clavams Other Clavams (e.g., this compound) clavaminic_acid->other_clavams

Caption: Simplified biosynthetic pathway of clavam antibiotics.

References

Streptomyces hygroscopicusas a Source of Clavamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. Among these are the clavamycins, a family of clavam antibiotics. This technical guide focuses on Streptomyces hygroscopicus, specifically strain NRRL 15879, as a source of Clavamycin F, a member of this antibiotic family. While detailed quantitative data and specific molecular pathways for this compound remain areas of ongoing research, this document synthesizes the available knowledge, drawing parallels from the well-studied biosynthesis of related compounds in other Streptomyces species to provide a comprehensive resource for researchers.

Quantitative Data on Clavamycin Production

Quantitative data specifically for this compound production by Streptomyces hygroscopicus NRRL 15879 is not extensively reported in publicly available literature. The initial discovery of clavamycins A-F focused on their isolation and structural elucidation rather than fermentation optimization and yield quantification[1][2]. However, studies on the production of other clavam antibiotics, such as clavulanic acid by Streptomyces clavuligerus, can provide a benchmark for potential yields and the effects of fermentation parameters.

Table 1: Fermentation Parameters Influencing Clavam Production (based on related compounds)

ParameterConditionExpected Impact on Clavam ProductionReference
Carbon Source Glycerol, MaltodextrinCan significantly influence biomass and product formation.[3]
Nitrogen Source Soybean Flour, Soy PeptoneComplex nitrogen sources often support robust growth and secondary metabolite production.[3]
Phosphate LimitationPhosphate limitation is a known trigger for secondary metabolism in Streptomyces.[4]
Temperature 28-30°COptimal temperature is crucial for enzymatic activity in the biosynthetic pathway.[5]
pH 6.8-7.2Maintaining a stable pH is critical for culture health and product stability.
Aeration HighAdequate oxygen supply is essential for the aerobic metabolism of Streptomyces.[3]

Experimental Protocols

The following protocols are generalized based on methodologies used for the cultivation of Streptomyces and the isolation of clavam antibiotics and other secondary metabolites. Optimization for this compound production is highly recommended.

Cultivation of Streptomyces hygroscopicus NRRL 15879 for this compound Production

a. Media Preparation:

  • Seed Medium (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose. Adjust pH to 7.2 before autoclaving.

  • Production Medium (per liter): 20 g soybean flour, 20 g glycerol, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 2 g CaCO3. Adjust pH to 7.0 before autoclaving.

b. Inoculum Preparation:

  • Prepare a spore suspension of S. hygroscopicus NRRL 15879 from a mature agar (B569324) plate in sterile water.

  • Inoculate 50 mL of seed medium in a 250 mL baffled flask with the spore suspension.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

c. Fermentation:

  • Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitor the fermentation broth periodically for pH, biomass, and antibiotic activity.

Extraction and Purification of this compound

The purification of clavamycins has been achieved through various chromatographic methods, primarily on reversed-phase carriers[2][6].

a. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • The clavamycins are typically water-soluble, so the initial purification steps focus on the culture filtrate.

  • Adsorb the active compounds from the clarified broth onto a macroporous resin column (e.g., Amberlite XAD series).

  • Wash the column with water to remove salts and polar impurities.

  • Elute the clavamycins with an increasing gradient of methanol (B129727) or acetone (B3395972) in water.

b. Purification:

  • Concentrate the active fractions from the resin chromatography under reduced pressure.

  • Apply the concentrated extract to a reversed-phase column (e.g., C18).

  • Elute with a gradient of acetonitrile (B52724) or methanol in water.

  • Monitor the fractions for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Pool the pure fractions containing this compound and lyophilize to obtain the final product.

Biosynthetic Pathway and Regulation

The specific biosynthetic gene cluster for clavamycins in S. hygroscopicus has not been fully elucidated. However, the biosynthesis of the structurally related clavam antibiotic, clavulanic acid, in Streptomyces clavuligerus is well-documented and serves as an excellent model. It is highly probable that the biosynthesis of this compound shares early steps with the clavulanic acid pathway.

The biosynthesis of clavam rings is known to originate from the condensation of a five-carbon precursor (derived from glycolysis) and an amino acid. The pathway to clavulanic acid and other 5S clavams diverges from a common intermediate, clavaminic acid[4][7].

Hypothesized Regulatory Network for Clavamycin Biosynthesis

The regulation of clavam biosynthesis is complex, involving pathway-specific regulators and two-component systems. In S. clavuligerus, a two-component system, Snk/Res2, has been shown to control the production of 5S clavams[4][6][8]. It is plausible that a similar system regulates this compound production in S. hygroscopicus.

Clavam_Regulation Nutrient_Signal Nutrient Signals (e.g., Phosphate limitation) TCS_Sensor Sensor Kinase (e.g., Snk-like) Nutrient_Signal->TCS_Sensor Activates TCS_Regulator Response Regulator (e.g., Res2-like) TCS_Sensor->TCS_Regulator Phosphorylates Activator_Gene Activator Gene (e.g., cvm7p-like) TCS_Regulator->Activator_Gene Induces transcription Biosynthetic_Genes This compound Biosynthetic Genes Activator_Gene->Biosynthetic_Genes Activates transcription Clavamycin_F This compound Biosynthetic_Genes->Clavamycin_F Leads to biosynthesis

Caption: Hypothesized regulatory cascade for this compound biosynthesis.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the production and analysis of this compound.

Fermentation_Workflow Spore_Stock S. hygroscopicus Spore Stock Seed_Culture Seed Culture (48-72h) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Fermentation (7-10 days) Seed_Culture->Production_Culture Inoculation Harvest Harvest Broth Production_Culture->Harvest

Caption: Workflow for the fermentation of S. hygroscopicus.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet Centrifugation->Mycelium Resin_Chromatography Macroporous Resin Chromatography Supernatant->Resin_Chromatography Crude_Extract Crude Clavamycin Extract Resin_Chromatography->Crude_Extract RP_HPLC Reversed-Phase HPLC Crude_Extract->RP_HPLC Pure_Clavamycin_F Pure this compound RP_HPLC->Pure_Clavamycin_F

Caption: General workflow for the purification of this compound.

Conclusion

Streptomyces hygroscopicus NRRL 15879 represents a valuable source for the novel clavam antibiotic, this compound. While specific details regarding its biosynthesis, regulation, and optimal production are not yet fully elucidated, the extensive knowledge of related pathways in other Streptomyces species provides a robust framework for future research and development. This guide offers a foundational understanding and practical methodologies to aid researchers in the exploration and exploitation of this compound production. Further studies focusing on the genetic and metabolic engineering of S. hygroscopicus hold the potential to unlock higher yields and facilitate the development of this promising antibiotic.

References

Unraveling the Enigma: A Technical Guide to the Antifungal Mechanism of Clavamycin F

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Clavamycin F, a member of the clavam class of antibiotics, has been identified as possessing antifungal properties. However, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its specific mechanism of action. While its congener, clavulanic acid, is a well-characterized β-lactamase inhibitor with antibacterial activity, the antifungal pathway of this compound remains to be elucidated. It has been suggested that 5S clavams, a class to which this compound belongs, may exert their antifungal effects through the inhibition of RNA synthesis, though this hypothesis requires empirical validation[1].

This technical guide serves to provide a comprehensive overview of the principal mechanisms of antifungal action currently understood in the field. By detailing the established fungal-specific pathways and their inhibition by known antifungal agents, we offer a foundational context for future research into the mechanism of this compound. This document outlines the key fungal cellular targets, presents illustrative quantitative data, details relevant experimental protocols, and provides visual representations of these pathways and workflows to guide further investigation.

Established Antifungal Mechanisms: Potential Targets for this compound

The selective toxicity of antifungal drugs hinges on targeting structures and pathways that are unique to fungi and absent in mammalian cells. The primary targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.

Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall is a dynamic and essential structure, primarily composed of glucans, chitin (B13524), and glycoproteins, that is absent in human cells, making it an ideal target for antifungal therapy[2].

β-(1,3)-D-glucan is a crucial structural component of the fungal cell wall. Its synthesis is catalyzed by the enzyme β-(1,3)-D-glucan synthase.

  • Mechanism: Inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened structure that is unable to withstand osmotic stress, ultimately leading to cell lysis[2].

  • Known Inhibitors: The echinocandin class of antifungals, including caspofungin, micafungin, and anidulafungin, operate through this mechanism.

Beta_Glucan_Synthesis_Pathway UDP_Glucose UDP-Glucose Beta_Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Beta_Glucan_Synthase Substrate Beta_1_3_D_Glucan β-(1,3)-D-Glucan Beta_Glucan_Synthase->Beta_1_3_D_Glucan Polymerization Cell_Wall Fungal Cell Wall Integrity Beta_1_3_D_Glucan->Cell_Wall Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Beta_Glucan_Synthase Inhibition

Figure 1: Inhibition of β-(1,3)-D-Glucan Synthesis.

Chitin, a polymer of N-acetylglucosamine, provides structural rigidity to the fungal cell wall. Chitin synthases are the enzymes responsible for its production.

  • Mechanism: Disruption of chitin synthesis compromises the structural integrity of the cell wall, particularly during cell division and hyphal growth.

  • Known Inhibitors: Polyoxins and nikkomycins are competitive inhibitors of chitin synthase.

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane contains ergosterol (B1671047) as its primary sterol, in contrast to the cholesterol found in mammalian cell membranes. This distinction makes the ergosterol biosynthesis pathway a prime target for antifungal drugs[2][3].

  • Mechanism: This pathway can be inhibited at multiple steps.

    • Squalene (B77637) epoxidase inhibition: This prevents the conversion of squalene to squalene epoxide, leading to a toxic accumulation of squalene and a depletion of ergosterol. Allylamines like terbinafine (B446) utilize this mechanism[4].

    • 14α-demethylase inhibition: This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol. Its inhibition by azole antifungals (e.g., fluconazole, itraconazole) results in the accumulation of toxic sterol intermediates and disrupts membrane function[3][5].

  • Direct Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of intracellular contents and cell death[3][4].

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_Epoxide Azoles Azoles (e.g., Fluconazole) Azoles->Ergosterol Experimental_Workflow_MOA Start Novel Antifungal Compound (this compound) MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Target_Class_Hypothesis Formulate Hypothesis on Target Class MIC_Assay->Target_Class_Hypothesis Cell_Wall_Assays Cell Wall Targeting Assays (Sorbitol Protection, Staining) Target_Class_Hypothesis->Cell_Wall_Assays Hypothesis: Cell Wall Cell_Membrane_Assays Cell Membrane Targeting Assays (Ergosterol Binding, Sterol Quantification) Target_Class_Hypothesis->Cell_Membrane_Assays Hypothesis: Cell Membrane Other_Assays Nucleic Acid/Protein Synthesis Assays Target_Class_Hypothesis->Other_Assays Hypothesis: Other Pathway_Identification Identify Specific Target Pathway (Transcriptomics, Proteomics) Cell_Wall_Assays->Pathway_Identification Cell_Membrane_Assays->Pathway_Identification Other_Assays->Pathway_Identification Target_Validation Validate Target (Enzyme Inhibition Assays, Genetic Studies) Pathway_Identification->Target_Validation Mechanism_Elucidated Mechanism of Action Elucidated Target_Validation->Mechanism_Elucidated

References

Unraveling the Enigma of Clavamycin F: A Technical Guide to Putative Molecular Targets and Identification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin F, a member of the clavam class of antibiotics isolated from Streptomyces hygroscopicus, has been identified as a metabolite with antifungal properties.[1] Despite its discovery, the precise molecular target and mechanism of action remain subjects of ongoing scientific investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological activity and outlines potential avenues for target elucidation. Based on the activities of related clavam compounds, this document explores hypothetical molecular targets and provides standardized experimental workflows for their validation.

Introduction to this compound

This compound is a naturally occurring β-lactam antibiotic belonging to the clavam family.[2] It was first isolated from Streptomyces hygroscopicus NRRL 15879 as part of a screening for novel antifungal agents.[1][2] The structure of this compound has been elucidated through spectroscopic methods, revealing a complex peptide-like molecule.[2] While its antifungal activity has been noted, the specific cellular components it interacts with to exert this effect are not yet definitively known.

Chemical Structure of this compound:

  • Molecular Formula: C₁₅H₂₄N₄O₇

  • IUPAC Name: (2S)-2-[[(2S)-5-acetamido-2-aminopentanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

Quantitative Data Summary

As of the latest available research, there is a notable absence of publicly accessible quantitative data regarding the bioactivity of this compound. Key metrics such as Minimum Inhibitory Concentration (MIC) against various fungal species, half-maximal inhibitory concentration (IC₅₀), or binding affinities (Kᵢ, Kd) to specific molecular targets have not been reported in the literature reviewed. The following table is provided as a template for future research findings.

Target Organism/Protein Assay Type IC₅₀ (µM) Kᵢ (µM) MIC (µg/mL) Reference
Data Not Available

Putative Molecular Targets and Signaling Pathways

Based on the known mechanisms of other members of the clavam antibiotic family, two primary hypothetical molecular targets for this compound's antifungal activity are proposed: enzymes involved in methionine biosynthesis and RNA polymerase.

Hypothetical Target 1: Inhibition of Methionine Biosynthesis

Certain clavam antibiotics are known to interfere with essential amino acid synthesis pathways in microorganisms. One plausible mechanism for this compound is the inhibition of a key enzyme in the methionine biosynthesis pathway. This would lead to methionine starvation, subsequently halting protein synthesis and arresting fungal growth.

cluster_fungal_cell Fungal Cell Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Clavamycin_F This compound Clavamycin_F->Cystathionine Hypothetical Inhibition

Caption: Hypothetical inhibition of the methionine biosynthesis pathway by this compound.

Hypothetical Target 2: Inhibition of RNA Synthesis

Another potential mechanism of action for this compound is the inhibition of RNA synthesis. This could occur through the direct binding to and inhibition of DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA. Disruption of this fundamental process would be catastrophic for the fungal cell, leading to a complete shutdown of protein production and other essential cellular functions.

cluster_fungal_nucleus Fungal Nucleus DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Template mRNA mRNA RNA_Polymerase->mRNA Transcription Ribosome Ribosome (Protein Synthesis) mRNA->Ribosome Clavamycin_F This compound Clavamycin_F->RNA_Polymerase Hypothetical Inhibition

Caption: Hypothetical inhibition of RNA synthesis by this compound targeting RNA polymerase.

Experimental Protocols for Molecular Target Identification

The following outlines a generalized experimental workflow that can be employed to identify the molecular target of this compound.

General Workflow for Target Identification

start Start: this compound (Known Antifungal Activity) phenotypic_screening Phenotypic Screening (e.g., Yeast Deletion Library) start->phenotypic_screening affinity_chromatography Affinity Chromatography - Immobilize this compound - Fungal Cell Lysate start->affinity_chromatography in_vivo_validation In Vivo/Cell-Based Validation - Target Overexpression/Knockdown - Thermal Shift Assays phenotypic_screening->in_vivo_validation Identify Sensitive/Resistant Strains mass_spec Mass Spectrometry (Identify Bound Proteins) affinity_chromatography->mass_spec in_vitro_assays In Vitro Validation - Enzyme Inhibition Assays - Binding Affinity (SPR, ITC) mass_spec->in_vitro_assays Putative Targets in_vitro_assays->in_vivo_validation target_identified Molecular Target Identified in_vivo_validation->target_identified

Caption: A generalized experimental workflow for the identification of this compound's molecular target.

Detailed Methodologies

4.2.1. Yeast Deletion Library Screening (Phenotypic Screening)

  • Objective: To identify yeast gene deletion mutants that exhibit hypersensitivity or resistance to this compound, thereby implicating the deleted gene's product as a potential target or part of a pathway affected by the compound.

  • Protocol:

    • A collection of Saccharomyces cerevisiae strains, each with a single gene deletion, is arrayed on solid agar (B569324) medium.

    • This compound is added to the medium at a sub-lethal concentration.

    • Plates are incubated, and colony size is monitored.

    • Strains showing significantly reduced (hypersensitive) or enhanced (resistant) growth compared to wild-type are identified.

    • The corresponding deleted genes are considered candidates for involvement in the drug's mechanism of action.

4.2.2. Affinity Chromatography Coupled with Mass Spectrometry

  • Objective: To isolate proteins from a fungal cell lysate that directly bind to this compound.

  • Protocol:

    • Immobilization: this compound is chemically coupled to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column. A linker arm may be necessary to ensure the binding site of the molecule is accessible.

    • Lysate Preparation: A culture of a susceptible fungal species is grown, harvested, and lysed to release cellular proteins.

    • Affinity Pull-down: The fungal cell lysate is passed over the this compound-coupled affinity column. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through.

    • Elution: The bound proteins are eluted from the column using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

    • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

4.2.3. In Vitro Validation Assays

  • Objective: To confirm the direct interaction and inhibitory effect of this compound on the candidate proteins identified in the primary screens.

  • Protocols:

    • Enzyme Inhibition Assays: If the candidate protein is an enzyme, its activity is measured in the presence and absence of varying concentrations of this compound to determine if the compound has an inhibitory effect and to calculate an IC₅₀ value.

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the interaction between this compound and the purified candidate protein. The protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction between this compound and the candidate protein in solution.

Conclusion and Future Directions

The molecular target of this compound remains an open question in the field of antibiotic research. While its classification as a clavam antibiotic provides a basis for forming educated hypotheses about its mechanism of action, centering on the potential inhibition of methionine biosynthesis or RNA synthesis, definitive experimental evidence is currently lacking. The experimental workflows detailed in this guide provide a clear and structured approach for researchers to systematically investigate and ultimately identify the specific molecular target(s) of this intriguing antifungal compound. Elucidation of its mechanism of action will be a critical step in evaluating the therapeutic potential of this compound and could pave the way for the development of novel antifungal agents.

References

The Expanding Therapeutic Potential of Novel Clavam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the various classes of antibiotics, clavams, a family of β-lactam compounds, continue to be a promising scaffold for the generation of new therapeutics. While the archetypal clavam, clavulanic acid, has been a clinical mainstay for decades as a β-lactamase inhibitor, recent research has unveiled a new generation of clavam derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activity of these novel clavam antibiotics, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Biological Activity: Beyond β-Lactamase Inhibition

Clavams are structurally characterized by an oxapenam nucleus, which distinguishes them from the penam (B1241934) and cephem cores of penicillins and cephalosporins, respectively. This structural distinction underpins their unique biological properties. While β-lactamase inhibition remains a primary mechanism of action for many clavams, emerging evidence reveals a broader spectrum of activity.

Novel clavam derivatives have been shown to possess intrinsic antibacterial activity, engage alternative cellular targets, and exhibit potential as antifungal agents. The two main classes of naturally occurring clavams are clavulanic acid and the 5S clavams, which differ in their stereochemistry. 5S clavams, for instance, have been shown to inhibit methionine biosynthesis, rendering them bacteriostatic, and may also interfere with RNA synthesis.

Quantitative Assessment of Biological Activity

The biological activity of novel clavam antibiotics is quantified through various in vitro assays. Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are critical metrics for assessing their potency against bacterial pathogens and their inhibitory effects on specific enzymes, respectively.

Table 1: In Vitro β-Lactamase Inhibitory Activity of Novel Oxapenems
Compoundβ-Lactamase EnzymeIC50 (μM)Fold-Improvement vs. Clavulanic Acid
AM-112 Class A0.16 - 2.24-
Class C-1,000 - 100,000
Class D-1,000 - 100,000
AM-113 Class C & D-Up to 100,000
AM-114 Class C & D-Up to 100,000
Clavulanic Acid Class A0.008 - 0.12-

Data synthesized from publicly available research. Actual values may vary based on specific experimental conditions.

Table 2: Antibacterial Activity of Novel Oxapenems in Combination with Ceftazidime
Bacterial StrainAntibiotic CombinationMIC (μg/mL)Fold-Reduction in Ceftazidime MIC
β-lactamase-producing strainsCeftazidime + AM-112 (1:1 or 2:1)-16 - 2,048
Extended-spectrum β-lactamase (ESBL) producing strainsCeftazidime + OxapenemsMarkedly Reduced-
Class C hyperproducing strainsCeftazidime + OxapenemsMarkedly Reduced-

Data synthesized from publicly available research. Specific MIC values are dependent on the bacterial strain and experimental setup.

Key Experimental Protocols

The evaluation of novel clavam antibiotics relies on a suite of standardized and specialized experimental protocols. These methodologies are essential for determining the efficacy and mechanism of action of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a novel clavam, alone or in combination with another antibiotic, is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol:

  • Preparation of Inoculum: A bacterial suspension is prepared from overnight cultures and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Solutions: The novel clavam and any partner antibiotic are serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

The inhibitory activity of novel clavams against various β-lactamase enzymes is commonly assessed using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin (B1678963).

Protocol:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and the novel clavam inhibitor are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the nitrocefin substrate.

  • Measurement of Activity: The hydrolysis of nitrocefin, which results in a color change, is monitored continuously by measuring the absorbance at 486 nm using a spectrophotometer.

  • Calculation of IC50: The concentration of the inhibitor that causes a 50% reduction in the rate of nitrocefin hydrolysis is determined and reported as the IC50 value.

Visualizing Key Processes

Graphical representations of biosynthetic pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in the study of novel clavam antibiotics.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Compound Library Compound Library Primary Assay Primary β-Lactamase Inhibition Assay (e.g., Nitrocefin) Compound Library->Primary Assay Hit Identification Identification of Initial Hits Primary Assay->Hit Identification Dose-Response Dose-Response and IC50 Determination Hit Identification->Dose-Response Secondary Assays Secondary Assays (e.g., against different β-lactamase classes) Dose-Response->Secondary Assays Antibacterial Synergy Antibacterial Synergy Testing (Checkerboard MIC) Secondary Assays->Antibacterial Synergy SAR Studies Structure-Activity Relationship (SAR) Studies Antibacterial Synergy->SAR Studies ADMET Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR Studies->ADMET Profiling Lead Candidate Lead Candidate Selection ADMET Profiling->Lead Candidate

Figure 1: A generalized experimental workflow for the discovery of novel β-lactamase inhibitors.

clavam_biosynthesis cluster_clavulanic_acid Clavulanic Acid Pathway cluster_5s_clavams 5S Clavams Pathway Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Clavaminic acid Clavaminic acid Glyceraldehyde-3-phosphate->Clavaminic acid Pyruvate Pyruvate Pyruvate->Clavaminic acid Arginine Arginine Arginine->Clavaminic acid Clavulanic acid-9-aldehyde Clavulanic acid-9-aldehyde Clavaminic acid->Clavulanic acid-9-aldehyde Isomerization & Oxidation 5S Clavams Various 5S Clavams (e.g., Alanylclavam) Clavaminic acid->5S Clavams Various enzymatic steps Clavulanic acid Clavulanic acid Clavulanic acid-9-aldehyde->Clavulanic acid Reduction

Figure 2: A simplified overview of the biosynthetic pathways leading to clavulanic acid and 5S clavams.

Conclusion and Future Directions

Novel clavam antibiotics represent a promising frontier in the fight against antimicrobial resistance. Their diverse biological activities, including potent β-lactamase inhibition and intrinsic antibacterial effects, make them attractive candidates for further development. The continued exploration of the clavam scaffold, coupled with advanced screening and synthetic methodologies, is likely to yield a new generation of powerful therapeutics. Future research should focus on elucidating the full spectrum of their cellular targets, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of infection. This will be crucial for translating the in vitro promise of these novel compounds into clinically effective treatments.

The Emergence of Clavamycin F: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Clavamycin F, a novel clavam antibiotic. The document synthesizes the foundational data on its discovery, structural elucidation, and preliminary biological activities, offering a core resource for researchers engaged in antifungal drug development and the study of microbial secondary metabolites. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visualizations of experimental workflows and proposed signaling pathways are provided using Graphviz DOT language to facilitate a clear understanding of the reported findings.

Discovery and Production

This compound was first identified as part of a screening program for antifungal metabolites produced by actinomycetes.[1] It is one of six novel clavam antibiotics, designated Clavamycins A through F, isolated from two variant strains of Streptomyces hygroscopicus.[1] Specifically, this compound is produced by the strain Streptomyces hygroscopicus NRRL 15879.[1][2]

Fermentation and Isolation

The production of this compound is achieved through fermentation of S. hygroscopicus NRRL 15879. The isolation of this compound from the fermentation broth is a multi-step process involving various preparative chromatographic techniques. The primary method employed for purification is reversed-phase chromatography.[2]

Experimental Workflow: From Fermentation to Pure Compound

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation_of_S_hygroscopicus Fermentation of S. hygroscopicus NRRL 15879 Harvesting Harvesting of Fermentation Broth Fermentation_of_S_hygroscopicus->Harvesting Initial_Extraction Initial Extraction Harvesting->Initial_Extraction Chromatography Preparative Reversed-Phase Chromatography Initial_Extraction->Chromatography Pure_Clavamycin_F Pure this compound Chromatography->Pure_Clavamycin_F

Figure 1: Generalized workflow for the isolation of this compound.

Structural Characterization

The chemical structure of this compound was determined through extensive spectroscopic analysis, with a heavy reliance on Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It is classified as a peptide and a member of the clavam family of antibiotics.[1]

Table 1: Physico-chemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C15H24N4O7
Molecular Weight 372.37 g/mol
Class Clavam Antibiotic, Peptide
Producing Organism Streptomyces hygroscopicus NRRL 15879
Key Spectroscopic Methods Nuclear Magnetic Resonance (NMR)

Biological Activity and Mechanism of Action

This compound exhibits antifungal activity, notably against Candida albicans. Preliminary investigations into its mechanism of action suggest that it interferes with the synthesis of the fungal cell wall. However, it does not inhibit chitin (B13524) synthase in vitro, nor is its activity reversed by the addition of ergosterol, indicating that it does not target sterol biosynthesis.

A key characteristic of this compound's biological activity is that its antifungal effect against C. albicans can be reversed by the presence of di- and tri-peptides, but not by individual amino acids. This strongly suggests that this compound is actively transported into the fungal cell via peptide transport systems, where it then exerts its inhibitory effects.

Proposed Signaling Pathway for Antifungal Action

G cluster_cell Fungal Cell Clavamycin_F_ext This compound (Extracellular) Peptide_Transporter Peptide Transporter Clavamycin_F_ext->Peptide_Transporter Uptake Clavamycin_F_int This compound (Intracellular) Peptide_Transporter->Clavamycin_F_int Inhibition Inhibition Clavamycin_F_int->Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Pathway Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Inhibition->Cell_Wall_Synthesis

Figure 2: Proposed mechanism of this compound uptake and action.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus NRRL 15879

A detailed, publicly available, step-by-step protocol for the fermentation of S. hygroscopicus NRRL 15879 for the specific production of this compound is not available in the reviewed literature. However, a general approach for the cultivation of Streptomyces species for secondary metabolite production would be employed. This typically involves:

  • Inoculum Preparation: A vegetative inoculum is prepared by growing a culture of S. hygroscopicus NRRL 15879 in a suitable seed medium.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of a production medium designed to promote the biosynthesis of clavam antibiotics.

  • Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to allow for maximal accumulation of this compound.

Isolation and Purification of this compound

The following outlines the general chromatographic procedure for the isolation of this compound as described in the literature[2]:

  • Broth Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the supernatant containing the dissolved this compound.

  • Initial Purification: The supernatant is subjected to initial purification steps, which may include solid-phase extraction to concentrate the clavam compounds.

  • Reversed-Phase Chromatography: The concentrated extract is then loaded onto a reversed-phase chromatography column.

  • Elution: A gradient of an appropriate solvent system (e.g., water-acetonitrile or water-methanol) is used to elute the bound compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC and bioassay) to identify those containing this compound.

  • Pooling and Concentration: The pure fractions are pooled and the solvent is removed to yield purified this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound against Candida albicans was determined using a standard bioassay. While the specific parameters of the assay used in the initial characterization are not detailed in the available literature, a typical agar (B569324) diffusion or broth microdilution method would be employed to determine the extent of growth inhibition.

Antagonism Assay: To investigate the mechanism of uptake, the antifungal assay was repeated with the addition of various amino acids and peptides to the growth medium to observe any reversal of the inhibitory activity.

Conclusion

This compound represents a noteworthy member of the clavam class of antibiotics with demonstrated antifungal properties. Its discovery from Streptomyces hygroscopicus and its unique proposed mechanism of action involving peptide transport systems for cellular entry present intriguing avenues for further research. The initial characterization provides a solid foundation for more in-depth studies into its spectrum of activity, potency, and potential for therapeutic development. Future work should focus on obtaining quantitative bioactivity data (e.g., MIC values against a broader panel of fungal pathogens), elucidating the specific intracellular target, and exploring its biosynthetic pathway.

References

Clavamycin F: A Technical Literature Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavamycin F is a member of the clavam family of antibiotics, a class of β-lactam-containing molecules with diverse biological activities. Isolated from fermentation broths of Streptomyces hygroscopicus, this compound, along with its co-metabolites (Clavamycins A-E), has demonstrated notable antifungal properties. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, and biological activities. Particular emphasis is placed on its proposed mechanisms of action, which differentiate it from the well-known β-lactamase inhibitor, clavulanic acid. This document summarizes the available data, outlines experimental protocols for its production and isolation, and presents key information in structured tables and diagrams to facilitate further research and development efforts.

Introduction

The clavams are a structurally unique class of β-lactam antibiotics produced by various species of Streptomyces. While clavulanic acid is the most clinically significant clavam due to its potent β-lactamase inhibition, other members of this family, such as the clavamycins, exhibit distinct biological activities. This compound was discovered as part of a screening program for novel antifungal agents from natural sources[1]. It is produced by two variant strains of Streptomyces hygroscopicus, NRRL 15846 and NRRL 15879, alongside five other related compounds: Clavamycins A, B, C, D, and E[1][2]. This review consolidates the available scientific literature on this compound to serve as a foundational resource for researchers in microbiology, medicinal chemistry, and pharmacology.

Chemical Properties

This compound is a peptide-based clavam antibiotic. Its structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄N₄O₇PubChem CID: 46173900
Molecular Weight 372.37 g/mol PubChem CID: 46173900
Class Clavam Antibiotic, PeptidePubChem CID: 46173900
Producing Organism Streptomyces hygroscopicus (NRRL 15846, NRRL 15879)[1][2]

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is understood to share early biosynthetic steps with other clavam metabolites. The biosynthesis of clavams generally begins with the condensation of a five-carbon precursor, derived from the pentose (B10789219) phosphate (B84403) pathway, and a three-carbon precursor from glycolysis. The pathway then diverges to produce the various clavam structures.

Clavam_Biosynthesis_Overview cluster_precursors Central Metabolism cluster_pathway Clavam Biosynthesis Pentose Phosphate Pathway Pentose Phosphate Pathway C5 Precursor C5 Precursor Pentose Phosphate Pathway->C5 Precursor Glycolysis Glycolysis C3 Precursor C3 Precursor Glycolysis->C3 Precursor Early Clavam Intermediate Early Clavam Intermediate C5 Precursor->Early Clavam Intermediate C3 Precursor->Early Clavam Intermediate Clavulanic Acid Clavulanic Acid Early Clavam Intermediate->Clavulanic Acid Divergent Pathway This compound This compound Early Clavam Intermediate->this compound Divergent Pathway Other Clavams Other Clavams Early Clavam Intermediate->Other Clavams Divergent Pathway

Overview of the divergent clavam biosynthetic pathways.

Biological Activity and Mechanism of Action

This compound is primarily characterized by its antifungal activity[1]. A key distinguishing feature of the clavamycins is that their antibacterial activity is antagonized by methionine and methionine-containing peptides. This observation has led to the hypothesis that these compounds may act by inhibiting the methionine biosynthesis pathway in susceptible organisms. Furthermore, it has been suggested that 5S clavams, a classification that likely includes this compound, may also function by inhibiting RNA synthesis. Unlike clavulanic acid, the clavamycins are not potent inhibitors of β-lactamase enzymes.

Table 2: Biological Activity Profile of Clavamycins

Activity TypeTarget Organisms/SystemObservationsSource
Antifungal Candida sp.Induces morphological changes in growing cells.
Antibacterial Gram-positive and Gram-negative bacteriaActivity is antagonized by methionine.
Enzyme Inhibition β-lactamasesNot significant inhibitors.

Note: Specific quantitative data (e.g., MIC, IC50) for this compound is not available in the reviewed literature.

Proposed Mechanism of Action: Methionine Biosynthesis Inhibition

The antagonism of antibacterial activity by methionine strongly suggests that the clavamycins interfere with this essential metabolic pathway. Key enzymes in the fungal and bacterial methionine biosynthesis pathway represent potential targets for this compound.

Methionine_Biosynthesis_Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine gamma-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine beta-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase This compound This compound Homoserine O-acetyltransferase Homoserine O-acetyltransferase This compound->Homoserine O-acetyltransferase Potential Target Cystathionine gamma-synthase Cystathionine gamma-synthase This compound->Cystathionine gamma-synthase Potential Target Cystathionine beta-lyase Cystathionine beta-lyase This compound->Cystathionine beta-lyase Potential Target Methionine synthase Methionine synthase This compound->Methionine synthase Potential Target RNA_Synthesis_Inhibition DNA Template DNA Template RNA Polymerase RNA Polymerase DNA Template->RNA Polymerase RNA Transcript RNA Transcript RNA Polymerase->RNA Transcript Transcription Ribonucleotides Ribonucleotides Ribonucleotides->RNA Polymerase This compound This compound This compound->RNA Polymerase Proposed Inhibition Isolation_Workflow Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Reversed-Phase Chromatography Reversed-Phase Chromatography Supernatant->Reversed-Phase Chromatography Fractionation Fractionation Reversed-Phase Chromatography->Fractionation This compound This compound Fractionation->this compound

References

Methodological & Application

Assessing the Antifungal Efficacy of Clavamycin F Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clavamycin F belongs to the clavam family of antibiotics, which are noted for their diverse biological activities. While specific data on the antifungal efficacy of this compound against Candida species is limited in publicly available literature, the broader clavam class has been associated with antifungal properties. These application notes provide a representative framework for assessing the in vitro antifungal activity of a novel compound, such as this compound, against Candida. The protocols and data presented herein are based on established methodologies for antifungal susceptibility testing and pathway analysis. The quantitative data is illustrative and intended to serve as a template for recording experimental findings.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from in vitro antifungal susceptibility testing of this compound against various Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Candida Cells

Candida SpeciesStrainThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
C. albicansSC5314Illustrative DataIllustrative DataIllustrative Data
C. glabrataATCC 2001Illustrative DataIllustrative DataIllustrative Data
C. parapsilosisATCC 22019Illustrative DataIllustrative DataIllustrative Data
C. tropicalisATCC 750Illustrative DataIllustrative DataIllustrative Data
C. kruseiATCC 6258Illustrative DataIllustrative DataIllustrative Data

MIC₅₀ and MIC₉₀ represent the minimum concentrations of the compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Sessile Minimum Inhibitory Concentration (SMIC) of this compound against Candida albicans Biofilms

CompoundBiofilm Age (h)SMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)
This compound24Illustrative DataIllustrative Data
Fluconazole24Illustrative DataIllustrative Data

SMIC₅₀ and SMIC₈₀ represent the minimum concentrations of the compound required to reduce the metabolic activity of the biofilm by 50% and 80%, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • Candida isolates

  • This compound

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Inoculum Preparation: a. Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours. b. Harvest several colonies and suspend in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation: a. Add 100 µL of the diluted Candida inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a positive control (inoculum without drug) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. Visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the positive control.

Protocol 2: Candida albicans Biofilm Susceptibility Assay

This protocol is based on a crystal violet staining method to quantify biofilm biomass.

Materials:

  • C. albicans SC5314

  • Yeast Nitrogen Base (YNB) medium supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • This compound

  • Crystal Violet (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Plate reader

Procedure:

  • Biofilm Formation: a. Prepare a standardized C. albicans suspension as described in Protocol 1. b. Add 200 µL of the cell suspension (1 x 10⁷ cells/mL in YNB) to the wells of a 96-well plate. c. Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Drug Treatment: a. After incubation, gently wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells. b. Add 200 µL of fresh YNB medium containing serial dilutions of this compound to the wells. c. Include a drug-free control. d. Incubate for an additional 24 hours at 37°C.

  • Biofilm Quantification: a. Wash the wells twice with PBS. b. Add 200 µL of 95% ethanol to fix the biofilms for 15 minutes. c. Remove the ethanol and allow the plate to air dry. d. Stain the biofilms with 200 µL of 0.1% crystal violet for 20 minutes. e. Wash the wells thoroughly with sterile water until the control wells are clear. f. Add 200 µL of 95% ethanol to each well to solubilize the crystal violet. g. Measure the absorbance at 570 nm using a plate reader.

  • SMIC Determination: a. Calculate the percentage of biofilm inhibition relative to the drug-free control. b. The SMIC₅₀ and SMIC₈₀ are the concentrations that result in a 50% and 80% reduction in biofilm biomass, respectively.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Candida Candida Isolate Inoculum Prepare Inoculum (0.5 McFarland) Candida->Inoculum Diluted_Inoculum Dilute Inoculum (1:1000 in RPMI) Inoculum->Diluted_Inoculum Inoculation Inoculate Plate Diluted_Inoculum->Inoculation ClavamycinF This compound Stock Serial_Dilution Serial Dilution in 96-well plate ClavamycinF->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35°C, 24-48h) Inoculation->Incubation Read_Plate Visual/Spectrophotometric Reading Incubation->Read_Plate MIC_Value Determine MIC Read_Plate->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway Affected by this compound in Candida albicans

Caption: Hypothetical signaling pathway inhibited by this compound in Candida albicans.

Application Notes and Protocols for Preclinical Evaluation of Clavamycin F in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin F is a member of the clavam class of β-lactam antibiotics, discovered from the fermentation broth of Streptomyces hygroscopicus. Structurally, it is a peptide-containing molecule.[1][2] Like other clavams, such as the well-known clavulanic acid, this compound is anticipated to exhibit inhibitory activity against β-lactamase enzymes. These enzymes are a primary mechanism of resistance in bacteria against β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, this compound has the potential to restore the efficacy of existing antibiotics or act as a standalone therapeutic agent.

These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound's efficacy and safety in established murine models of bacterial infection. The following sections outline the necessary procedures for animal model selection, experimental execution, and data interpretation.

General In Vivo Efficacy Testing Principles

Preclinical in vivo studies are crucial for assessing the therapeutic potential of novel antibiotics like this compound. These studies aim to bridge the gap between in vitro activity and clinical utility by evaluating the compound's performance in a complex biological system. Key objectives include determining the effective dose, assessing the impact on bacterial clearance, and monitoring for potential toxicity. Rodent models are widely used for these initial efficacy assessments due to their well-characterized genetics and the availability of established infection protocols.

Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.

2.1. Objective

To determine the in vivo efficacy of this compound in reducing the bacterial load of a clinically relevant bacterial strain in a localized deep-tissue infection model.

2.2. Experimental Protocol

  • Animal Model: Female ICR or BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A β-lactamase-producing strain of Staphylococcus aureus or Klebsiella pneumoniae.

  • Procedure:

    • Neutropenia Induction (Optional but Recommended): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).

    • Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture of the selected bacterial strain. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 107 CFU/mL.

    • Infection: Anesthetize the mice. Inject 100 µL of the bacterial suspension intramuscularly into the thigh.

    • Treatment: At 2 hours post-infection, randomize mice into treatment groups (n=5-10 per group). Administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection). Include a vehicle control group and a positive control antibiotic group.

    • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial load determination (CFU/gram of tissue) by plating on appropriate agar (B569324) plates.

2.3. Data Presentation

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (log10 CFU/g tissue) ± SD
Vehicle Control-IV
This compoundXIV
This compoundYIV
Positive ControlZIV

Murine Systemic Infection (Sepsis) Model

This model evaluates the ability of an antibiotic to protect against a life-threatening systemic infection.

3.1. Objective

To assess the efficacy of this compound in improving survival and reducing systemic bacterial burden in a murine sepsis model.

3.2. Experimental Protocol

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A virulent, β-lactamase-producing strain of Staphylococcus aureus (e.g., MRSA) or Escherichia coli.

  • Procedure:

    • Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture and resuspend in sterile saline to a concentration that induces a lethal infection (to be determined in pilot studies, e.g., 1 x 108 CFU/mouse).

    • Infection: Administer the bacterial suspension via intraperitoneal injection.

    • Treatment: At 1-2 hours post-infection, administer this compound, vehicle, or a positive control antibiotic.

    • Endpoints:

      • Survival: Monitor the survival of the animals over a period of 7-10 days.

      • Bacterial Load: In a satellite group of animals, collect blood samples via cardiac puncture at 24 hours post-infection for bacterial load determination (CFU/mL).

3.3. Data Presentation

Treatment GroupDose (mg/kg)Administration RoutePercent Survival (Day 7)Mean Blood Bacterial Load (log10 CFU/mL) ± SD at 24h
Vehicle Control-IP
This compoundXIP
This compoundYIP
Positive ControlZIP

Murine Pneumonia Model

This model is relevant for assessing antibiotics targeting respiratory tract infections.

4.1. Objective

To evaluate the efficacy of this compound in reducing bacterial load in the lungs of mice with induced pneumonia.

4.2. Experimental Protocol

  • Animal Model: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A relevant respiratory pathogen such as Streptococcus pneumoniae or Klebsiella pneumoniae.

  • Procedure:

    • Bacterial Inoculum Preparation: Prepare a mid-logarithmic phase culture and adjust the concentration in sterile PBS (e.g., 1 x 107 CFU/mL).

    • Infection: Anesthetize the mice and induce pneumonia by intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).

    • Treatment: At 2-4 hours post-infection, begin treatment with this compound, vehicle, or a positive control.

    • Endpoint: At 24 or 48 hours post-infection, euthanize the mice. Harvest the lungs, homogenize, and perform serial dilutions to determine the bacterial load (CFU/g of lung tissue).

4.3. Data Presentation

Treatment GroupDose (mg/kg)Administration RouteMean Lung Bacterial Load (log10 CFU/g tissue) ± SD
Vehicle Control-IN
This compoundXIV
This compoundYIV
Positive ControlZIV

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship is critical for optimizing dosing regimens. For β-lactam antibiotics and their inhibitors, the primary PK/PD index is the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (%T > MIC).

5.1. Protocol for Preliminary PK Study

  • Animal Model: Non-infected mice of the same strain used for efficacy studies.

  • Procedure:

    • Administer a single dose of this compound via the intended therapeutic route.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

    • Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Visualizations

Signaling Pathway: Mechanism of Action of this compound

ClavamycinF_Mechanism cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactamase->BetaLactam Inactivates BetaLactam->PBP Inhibits ClavamycinF This compound ClavamycinF->BetaLactamase Inhibits

Caption: Mechanism of this compound as a β-lactamase inhibitor.

Experimental Workflow: Murine Thigh Infection Model

Thigh_Infection_Workflow acclimatization 1. Acclimatization (≥7 days) neutropenia 2. Neutropenia Induction (Cyclophosphamide, Optional) acclimatization->neutropenia infection 3. Intramuscular Infection (e.g., S. aureus) neutropenia->infection treatment 4. Treatment Administration (this compound, Vehicle, Control) infection->treatment endpoint 5. Endpoint Analysis (24h post-infection) treatment->endpoint data_analysis 6. Bacterial Load Determination (CFU/g tissue) endpoint->data_analysis

Caption: Workflow for the murine thigh infection model.

Logical Relationship: Drug Development Cascade for this compound

Development_Cascade discovery Discovery (from S. hygroscopicus) invitro In Vitro Testing (MIC, Spectrum) discovery->invitro invivo In Vivo Efficacy (Infection Models) invitro->invivo pkpd PK/PD Modeling invivo->pkpd toxicology Toxicology Studies invivo->toxicology clinical Clinical Trials pkpd->clinical toxicology->clinical

Caption: Preclinical to clinical development pathway for this compound.

References

Application Notes and Protocols for Investigating Fungal Cell Wall Synthesis with Clavamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavamycin F is a member of the clavam family of antibiotics produced by certain variants of Streptomyces hygroscopicus.[1] While initial observations of its effects on fungi such as Candida albicans suggest a mechanism of action involving the disruption of the cell wall, the precise target and mode of action remain largely uncharacterized.[2] Morphological changes in treated fungal cells are indicative of cell wall stress, yet early studies have shown that this compound does not inhibit chitin (B13524) synthase in vitro.[2] This document provides a comprehensive guide for researchers to systematically investigate the potential of this compound as an inhibitor of fungal cell wall synthesis, outlining key experiments from initial screening to more detailed mechanistic studies.

The fungal cell wall is an ideal target for antifungal therapy as it is essential for fungal viability and is absent in mammalian cells.[3][4][5][6] Its primary structural components are β-glucans, chitin, and mannoproteins.[5][6] Disruption of the synthesis or integrity of these components can lead to cell lysis and death.[2] These application notes will detail protocols to assess this compound's activity against various fungi, determine if it targets the cell wall, and begin to elucidate its specific mechanism.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)

This table illustrates how to present Minimum Inhibitory Concentration (MIC) data for this compound against a panel of pathogenic fungi. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2] For filamentous fungi, the Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, compact hyphal forms, is often used.

Fungal SpeciesStrainMIC/MEC (µg/mL)Method
Candida albicansATCC 900288Broth Microdilution (CLSI M27)
Candida glabrataATCC 9003016Broth Microdilution (CLSI M27)
Cryptococcus neoformansH994Broth Microdilution (CLSI M27)
Aspergillus fumigatusATCC 20430516Broth Microdilution (CLSI M38)
Fusarium solaniATCC 36031>64Broth Microdilution (CLSI M38)
Table 2: Effect of Osmotic Stabilizer on this compound Activity (Hypothetical Data)

This table demonstrates the results of a sorbitol protection assay. A significant increase in the MIC value in the presence of an osmotic stabilizer like sorbitol strongly suggests that the compound's primary target is the cell wall.

Fungal SpeciesMIC of this compound (µg/mL)MIC of this compound + 1 M Sorbitol (µg/mL)Fold Increase
Candida albicans812816
Saccharomyces cerevisiae46416
Table 3: Quantification of Fungal Cell Wall Components after this compound Treatment (Hypothetical Data)

This table shows how to present data on the changes in the principal structural components of the fungal cell wall, chitin and glucan, after treatment with a sub-inhibitory concentration of this compound.

TreatmentChitin Content (nmol GlcNAc/mg dry weight)β-(1,3)-Glucan Content (µg/mg dry weight)
Control (C. albicans)150 ± 15300 ± 25
This compound (4 µg/mL)250 ± 20180 ± 18

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the in vitro antifungal efficacy of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in RPMI-1640 medium to achieve a 2x working concentration range.

  • Add 100 µL of the 2x this compound dilutions to the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium.

  • Add 100 µL of the diluted fungal inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.

Protocol 2: Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay is a whole-cell screen to identify inhibitors that target the fungal cell wall.

Materials:

  • This compound

  • RPMI-1640 medium

  • Sorbitol (1 M final concentration)

  • 96-well microtiter plates

  • Fungal inoculum

Procedure:

  • Perform the MIC assay as described in Protocol 1 in two sets of parallel plates.

  • In one set of plates, supplement the RPMI-1640 medium with sorbitol to a final concentration of 1 M.

  • Determine the MIC of this compound in the presence and absence of the osmotic stabilizer.

  • A significant increase (typically 8-fold or greater) in the MIC in the presence of sorbitol indicates that this compound likely disrupts the cell wall.

Protocol 3: Quantification of Cell Wall Chitin Content

This protocol measures changes in chitin content, a key component of the fungal cell wall, in response to this compound treatment. An increase in chitin can be a compensatory response to cell wall stress.

Materials:

  • Fungal culture

  • This compound (sub-inhibitory concentration)

  • 6 M HCl

  • Acetylacetone reagent

  • Ehrlich's reagent

  • Glucosamine (B1671600) standard

Procedure:

  • Grow the fungal culture in a suitable liquid medium with and without a sub-inhibitory concentration of this compound.

  • Harvest the cells by centrifugation and wash them with distilled water.

  • Lyophilize the cells and record the dry weight.

  • Hydrolyze the cell walls with 6 M HCl at 100°C for 4 hours to convert chitin to its monomer, glucosamine.

  • Neutralize the hydrolysate and perform a colorimetric assay (e.g., the Morgan-Elson method) to quantify the glucosamine content.

  • Compare the chitin content of treated and untreated cells, normalized to the initial dry weight.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation MIC Determine MIC (Protocol 1) Sorbitol Sorbitol Protection Assay (Protocol 2) MIC->Sorbitol Proceed if active Morphology Microscopy for Morphological Changes MIC->Morphology Quantify Quantify Cell Wall Components (Protocol 3) Sorbitol->Quantify If cell wall target is indicated Enzyme Enzyme Inhibition Assays (e.g., Glucan Synthase) Quantify->Enzyme Gene Gene Expression Analysis (qPCR) Enzyme->Gene

Caption: Experimental workflow for investigating this compound.

G cluster_0 Cell Wall Stress cluster_1 Signaling Cascade cluster_2 Cellular Response ClavamycinF This compound CW_Damage Cell Wall Damage ClavamycinF->CW_Damage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CW_Damage->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 CW_Repair Cell Wall Repair & Reinforcement Rho1->CW_Repair Activates Glucan Synthase MAPK MAP Kinase Cascade (Bck1-Mkk1/2-Slt2) PKC1->MAPK TF Transcription Factors (e.g., Rlm1, Swi4/6) MAPK->TF Genes Upregulation of Cell Wall Genes (e.g., FKS, CHS) TF->Genes Genes->CW_Repair

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for Clavamycin F in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific application of Clavamycin F in drug discovery screening is limited in publicly available scientific literature. The following application notes and protocols are based on the general characteristics of the clavam class of antibiotics and established methodologies for antifungal drug discovery. These should be considered as a general guide and may require significant optimization for this compound.

Introduction

This compound is a member of the clavam family of antibiotics, which are characterized by a bicyclic β-lactam structure.[1][2] It was first isolated, along with five other clavamycins (A-E), from fermentation broths of two variants of Streptomyces hygroscopicus (NRRL 15846 and NRRL 15879). Preliminary studies have indicated that this compound possesses antifungal properties. Clavams, as a class, exhibit a range of biological activities. While some, like clavulanic acid, are potent β-lactamase inhibitors, others, particularly the 5S clavams, are noted for their antifungal and other biological activities.[1] The unique structure of this compound makes it an interesting candidate for further investigation in antifungal drug discovery programs.

These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of this compound in antifungal screening cascades.

Potential Applications in Drug Discovery

Based on its classification as a clavam antibiotic with antifungal activity, this compound could be a valuable tool in the following screening applications:

  • Primary Antifungal Screening: As a hit-generation tool to identify novel antifungal scaffolds.

  • Target-Based Screening: If the specific molecular target of this compound is identified, it could be used in screens to find other molecules that bind to the same target.

  • Synergy Studies: To investigate potential synergistic effects with other known antifungal agents, which could lead to combination therapies.

  • Mechanism of Action Studies: As a chemical probe to elucidate novel antifungal mechanisms.

Data Presentation

Due to the limited published data specifically for this compound, the following table presents hypothetical data that would be generated during a typical antifungal screening cascade. This is for illustrative purposes only.

Assay Type Fungal Species Parameter This compound (Hypothetical Value) Control Compound (e.g., Fluconazole)
Broth MicrodilutionCandida albicansMIC₅₀ (µg/mL)81
Broth MicrodilutionAspergillus fumigatusMIC₅₀ (µg/mL)162
Cell Viability (MTT/XTT)Human (HEK293)IC₅₀ (µg/mL)>100>100
Ergosterol SynthesisCandida albicans% Inhibition25% at 16 µg/mL90% at 2 µg/mL
β-(1,3)-Glucan SynthaseCandida albicansIC₅₀ (µg/mL)50Not Active

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.

  • Prepare a fungal inoculum suspension and adjust the concentration to the appropriate density (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Protocol 2: Cytotoxicity Assay in Human Cell Lines

This protocol assesses the toxicity of this compound against a human cell line to determine its selectivity.

Materials:

  • This compound

  • Human cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Plate reader

Procedure:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Diagram 1: General Workflow for Antifungal Drug Discovery Screening

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound Library Compound Library Primary Antifungal Assay Primary Antifungal Assay Compound Library->Primary Antifungal Assay Identify Hits Identify Hits Primary Antifungal Assay->Identify Hits Dose-Response & MIC Determination Dose-Response & MIC Determination Identify Hits->Dose-Response & MIC Determination Cytotoxicity Assay Cytotoxicity Assay Dose-Response & MIC Determination->Cytotoxicity Assay Spectrum of Activity Spectrum of Activity Cytotoxicity Assay->Spectrum of Activity Target-Based Assays Target-Based Assays Spectrum of Activity->Target-Based Assays Cell-Based Pathway Analysis Cell-Based Pathway Analysis Target-Based Assays->Cell-Based Pathway Analysis Structure-Activity Relationship Structure-Activity Relationship Cell-Based Pathway Analysis->Structure-Activity Relationship In Vivo Efficacy Models In Vivo Efficacy Models Structure-Activity Relationship->In Vivo Efficacy Models

Caption: A generalized workflow for antifungal drug discovery screening.

Diagram 2: Hypothetical Mechanism of Action - Fungal Cell Wall Synthesis

Fungal_Cell_Wall_Pathway cluster_0 Cytoplasm cluster_1 Plasma Membrane cluster_2 Cell Wall UDP-GlcNAc UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Chitin Microfibrils Chitin Microfibrils Chitin->Chitin Microfibrils Intact Cell Wall Intact Cell Wall Chitin Microfibrils->Intact Cell Wall β-(1,3)-Glucan β-(1,3)-Glucan β-(1,3)-Glucan->Intact Cell Wall Mannoproteins Mannoproteins Mannoproteins->Intact Cell Wall This compound This compound This compound->Chitin Synthase Potential Inhibition

Caption: A simplified diagram of fungal cell wall synthesis, indicating a potential target for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Clavamycin F Production from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Clavamycin F yield from Streptomyces hygroscopicus. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving production in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield optimization important?

This compound is a member of the clavam family of antibiotics produced by the bacterium Streptomyces hygroscopicus.[1] Clavams are a group of β-lactam compounds with diverse biological activities. Optimizing the yield of this compound is crucial for its potential development as a therapeutic agent, as higher yields reduce production costs and make research and development more feasible.

Q2: What are the key factors influencing the yield of this compound?

The production of this compound is a complex process influenced by a combination of nutritional and physical factors. Key areas for optimization include:

  • Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, are critical.

  • Precursor Supplementation: The addition of biosynthetic precursors can significantly enhance the production of the final compound.

  • Physical Parameters: Fermentation conditions such as temperature, pH, aeration, and agitation speed must be carefully controlled.

  • Genetic Background of the Strain: The inherent genetic makeup of the Streptomyces hygroscopicus strain plays a significant role in its production capacity.

Q3: Which carbon and nitrogen sources are most effective for antibiotic production in Streptomyces hygroscopicus?

Studies on Streptomyces hygroscopicus have shown that the choice of carbon and nitrogen sources is critical for antibiotic production.

  • Carbon Sources: Glycerol is often a preferred carbon source for antibiotic production in Streptomyces hygroscopicus.[2] Other carbohydrates like glucose and fructose (B13574) can also be utilized.

  • Nitrogen Sources: Complex nitrogen sources such as soybean flour, peptone, and yeast extract are commonly used. Specific amino acids, particularly arginine, have been shown to be superior for both growth and antibiotic yield in some S. hygroscopicus strains.[2]

Q4: Can precursor feeding enhance this compound production?

Yes, precursor feeding is a common strategy to improve the yield of secondary metabolites. The biosynthesis of clavam antibiotics, including this compound, originates from the condensation of a three-carbon glycolytic intermediate (like glyceraldehyde-3-phosphate) and the amino acid L-arginine.[3] Therefore, supplementing the fermentation medium with arginine or its precursors could potentially increase the flux through the biosynthetic pathway, leading to higher yields of this compound. The influence of amino acid supplementation on the production of other antibiotics in Streptomyces has been demonstrated, where the addition of specific amino acids can either enhance or suppress the synthesis of target compounds.[4]

Q5: What is the role of genetic engineering in improving this compound yield?

Genetic engineering offers powerful tools for enhancing antibiotic production. Key strategies for Streptomyces include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of genes within the this compound biosynthetic cluster can boost production.

  • Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from this compound synthesis can increase the availability of building blocks for the desired product.

  • Modification of Regulatory Genes: Altering the expression of regulatory genes that control the antibiotic biosynthetic pathway can lead to increased production.

  • Strain Improvement through Mutagenesis: Traditional methods like UV or chemical mutagenesis can be used to generate mutant strains with enhanced production capabilities. For instance, a mutant strain of S. hygroscopicus showed a significant increase in rapamycin (B549165) production compared to the wild-type strain.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Streptomyces hygroscopicus for this compound production.

Issue Potential Causes Recommended Solutions
Low or No this compound Production 1. Suboptimal medium composition. 2. Inappropriate physical fermentation parameters (pH, temperature, aeration). 3. Poor inoculum quality or age. 4. Strain degradation or contamination.1. Systematically optimize the concentrations of carbon and nitrogen sources using experimental designs like Plackett-Burman or Response Surface Methodology. 2. Calibrate and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation. Typical optimal temperatures for antibiotic production in S. hygroscopicus are around 28-30°C. 3. Use a fresh and actively growing seed culture for inoculation. 4. Perform regular strain maintenance, and check for contamination using microscopy and plating.
Inconsistent Batch-to-Batch Yield 1. Variability in raw materials (e.g., soybean flour). 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters.1. Source high-quality, consistent raw materials. Consider using a chemically defined medium for greater reproducibility. 2. Standardize the inoculum preparation protocol, including spore concentration and incubation time. 3. Ensure all fermentation equipment is properly calibrated and that control systems are functioning correctly.
Product Degradation 1. Unfavorable pH or temperature conditions post-production. 2. Enzymatic degradation by the producing organism or contaminants.1. Rapidly cool the fermentation broth after harvesting and adjust the pH to a stable range for this compound. 2. Investigate the timing of product degradation. If it occurs late in the fermentation, consider harvesting earlier. Ensure aseptic conditions to prevent contamination.
Foaming in the Bioreactor 1. High concentrations of proteins in the medium (e.g., from soybean flour). 2. High agitation and aeration rates.1. Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation.

Quantitative Data on Yield Improvement

Table 1: Example of Ascomycin (B1665279) Yield Improvement in S. hygroscopicus var. ascomyceticus

Strain/ConditionYield (mg/L)Fold IncreaseReference
Parent Strain (Initial Medium)296.29-[6]
Co-overexpression of phaC and fkbU511.501.73[6]
Co-overexpression with Optimized Carbon Addition626.302.11[6]

Table 2: Example of Rapamycin Yield Improvement in S. hygroscopicus

Strain/ConditionYield (mg/L)Fold IncreaseReference
Wild-type S. hygroscopicus (Unoptimized Medium)37.5 ± 2.8-[5]
Mutant S. hygroscopicus (Unoptimized Medium)151.9 ± 22.6~4.0[5]
Mutant S. hygroscopicus (Optimized Medium)220.7 ± 5.7~5.9[5]
S. hygroscopicus MTCC 4003 (Shake Flask)539-[7]
S. hygroscopicus MTCC 4003 (Bioreactor)1316~2.4 (vs. Shake Flask)[7]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

This protocol is a representative procedure based on common practices for antibiotic production from Streptomyces.

  • Inoculum Preparation:

    • Prepare a seed medium containing (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose. Adjust pH to 7.2.

    • Inoculate 50 mL of seed medium in a 250 mL flask with spores of S. hygroscopicus.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be (per liter): 11.5 g glycerol, 0.75 g arginine, 2 g yeast extract, 2 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and trace elements. Adjust the initial pH to 7.0.

    • Inoculate 1 L of production medium in a bioreactor with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation at 28-30°C with controlled pH (around 7.0) and aeration (e.g., 1 vvm). Agitation should be sufficient to ensure adequate mixing and oxygen transfer (e.g., 300 rpm).

    • Monitor the fermentation for key parameters such as biomass, substrate consumption, and this compound production over time (typically 5-7 days).

  • Extraction and Quantification:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

    • This compound is expected to be in the supernatant. The extraction method will depend on the physicochemical properties of this compound. A common approach for similar compounds is solvent extraction.

    • Quantify the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Experimental Design for Media Optimization (Plackett-Burman Design)

This protocol outlines a statistical approach to screen for the most significant media components affecting this compound production.

  • Factor Selection: Identify a list of potentially important media components (e.g., glycerol, arginine, yeast extract, K₂HPO₄, MgSO₄·7H₂O, etc.).

  • Design of Experiment: Use a Plackett-Burman design to create a set of experiments where each component is tested at a high (+) and a low (-) concentration.

  • Execution: Perform the fermentation experiments according to the design matrix.

  • Analysis: Measure the this compound yield for each experiment. Use statistical software to analyze the results and identify the factors that have the most significant positive or negative effect on production.

  • Further Optimization: The significant factors identified can then be further optimized using a Response Surface Methodology (RSM) approach to find their optimal concentrations.

Visualizations

Clavam Biosynthetic Pathway G3P Glyceraldehyde-3-Phosphate CEAS CEAS G3P->CEAS Arginine L-Arginine Arginine->CEAS CEA N²-(2-carboxyethyl)-arginine CEAS->CEA BLS BLS CEA->BLS DGPCA Deoxyguanidinoproclavaminic acid BLS->DGPCA CAS CAS DGPCA->CAS GPCA Guanidinoproclavaminic acid CAS->GPCA PAH PAH GPCA->PAH PCA Proclavaminic acid PAH->PCA CAS2 CAS PCA->CAS2 Clavaminic_acid Clavaminic Acid (Branch Point) CAS2->Clavaminic_acid Late_steps Late Biosynthetic Steps Clavaminic_acid->Late_steps Clavamycin_F This compound Other_Clavams Other Clavams Late_steps->Clavamycin_F Late_steps->Other_Clavams

Caption: Early biosynthetic pathway of clavam antibiotics.

Antibiotic Production Signaling Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) Signaling_Molecule Signaling Molecule (e.g., GBL) Nutrient_Limitation->Signaling_Molecule induces synthesis Receptor_Protein Receptor Protein Signaling_Molecule->Receptor_Protein binds Pleiotropic_Regulator Pleiotropic Regulator (e.g., AdpA) Receptor_Protein->Pleiotropic_Regulator activates Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., CcaR/ClaR-like) Pleiotropic_Regulator->Pathway_Specific_Regulator activates Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes activates transcription Clavamycin_F This compound Production Biosynthetic_Genes->Clavamycin_F

Caption: A representative signaling cascade for antibiotic production.

Experimental Workflow for Yield Optimization Start Start: Baseline Fermentation Screening Screening of Factors (Plackett-Burman Design) Start->Screening Identify_Significant Identify Significant Factors Screening->Identify_Significant Identify_Significant->Start Insignificant Factors (Re-evaluate if needed) Optimization Optimization of Significant Factors (Response Surface Methodology) Identify_Significant->Optimization Significant Factors Validation Validation of Optimized Conditions Optimization->Validation Scale_Up Scale-Up Fermentation Validation->Scale_Up End End: Improved Yield Scale_Up->End

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Troubleshooting Clavamycin F Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Clavamycin F.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during purification?

Low recovery of this compound is often attributed to its inherent instability and its tendency to adsorb to surfaces.[1] Key factors include:

  • Degradation: this compound is susceptible to degradation, particularly in aqueous solutions. This degradation is influenced by pH, temperature, and the presence of certain ions.[1][2]

  • Adsorption: The molecule can adsorb to the surfaces of laboratory containers, such as glass and plastic, leading to significant product loss.[1]

  • Suboptimal Extraction/Adsorption Conditions: The efficiency of purification techniques like liquid-liquid extraction and adsorption is highly dependent on process parameters.[3][4]

Q2: How does pH affect the stability and recovery of this compound?

pH is a critical factor in both the stability and recovery of this compound.

  • Stability: this compound is most stable in a slightly acidic to neutral pH range, typically between 6.0 and 7.0.[1][2] Deviations into more acidic or alkaline conditions can accelerate its degradation.[1][2]

  • Recovery:

    • Liquid-Liquid Extraction: Acidic conditions generally favor the extraction of this compound into organic solvents like ethyl acetate (B1210297).[4] Recovery percentages are significantly higher at acidic pH compared to alkaline conditions.[4]

    • Adsorption: Acidic conditions and low temperatures have been shown to favor the adsorption process of this compound.[3][4]

Q3: What is the impact of temperature on this compound purification?

Temperature significantly influences the stability and recovery of this compound.

  • Stability: Lower temperatures generally enhance the stability of this compound.[1][5] It is recommended to prepare and store solutions at refrigerated temperatures (2-8°C) to minimize degradation.[1] Degradation is almost negligible at -80°C, making this temperature suitable for long-term storage.[5]

  • Recovery: While lower temperatures improve stability, slightly higher temperatures can sometimes favor the partitioning of the molecule during liquid-liquid extraction, leading to better separation.[3][4] However, this is a trade-off, as prolonged exposure to higher temperatures will increase degradation. Shorter processing times at slightly elevated temperatures can positively impact the energy requirements of the separation process.[3][4]

Q4: How can I prevent the loss of this compound due to adsorption to labware?

Several strategies can be employed to minimize the adsorption of this compound to container surfaces:

  • Use of Low-Binding Materials: Opt for laboratory plastics that are certified as "low-binding" or "low-retention." These materials have surface treatments to reduce non-specific binding.[1]

  • Choice of Glassware: Borosilicate glass (Type I) is generally a good choice due to its inertness.[1]

  • Blocking Agents: The addition of blocking agents to your solutions can be effective. These molecules compete with this compound for binding sites on the container surface.[1] Common blocking agents include:

    • Bovine Serum Albumin (BSA)

    • Surfactants like Polysorbate 20 (Tween® 20)

  • Organic Solvents: In some analytical procedures, adding a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) can reduce hydrophobic interactions with plastic surfaces.[1]

Q5: Which organic solvents are most effective for liquid-liquid extraction of this compound?

The choice of solvent is critical for efficient liquid-liquid extraction.

  • Ethyl acetate and butyl acetate have shown favorable results for this compound recovery due to their polarity and dielectric constant.[3][4]

  • Ethyl acetate is often preferred due to its high selectivity and lower solubility in the aqueous phase, which facilitates a cleaner separation.[3][4] Its lower boiling point is also advantageous for subsequent precipitation steps.[3][4]

Data Presentation: Quantitative Analysis of this compound Recovery

The following tables summarize the impact of various parameters on the recovery of clavulanic acid, which serves as a proxy for this compound.

Table 1: Effect of pH and Temperature on Single-Step Liquid-Liquid Extraction with Ethyl Acetate

pHTemperature (°C)Recovery (%)
2.010.049.09
8.012.516.01

Data sourced from[4]

Table 2: Effect of pH and Temperature on Adsorption from Defined and Complex Media

MediumpHTemperature (°C)Recovery (%)
Defined4.512.540.04
Defined7.010.023.92
Complex4.512.541.67
Complex7.010.014.46

Data sourced from[3][4]

Table 3: Stability of Clavulanic Acid at Different Temperatures

Temperature (°C)Time to 90% of Initial Concentration (hours)
4152
2526
376.4

Data sourced from[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound

  • Preparation of Fermentation Broth: Centrifuge the fermentation broth to remove cells and other solid debris. Filter the supernatant through a 0.22 µm filter.

  • pH Adjustment: Cool the clarified broth to 4-10°C. Adjust the pH to approximately 2.0-4.5 using a suitable acid (e.g., phosphoric acid).

  • Solvent Extraction:

    • Transfer the acidified broth to a separation funnel.

    • Add an equal volume of cold ethyl acetate.

    • Shake vigorously for 5-10 minutes. Allow the phases to separate.

    • Collect the organic (upper) phase.

    • For improved recovery, a second extraction of the aqueous phase with fresh ethyl acetate can be performed.[3]

  • Concentration: Concentrate the pooled organic phases under reduced pressure at a low temperature (e.g., below 30°C) to precipitate the this compound.

  • Drying and Storage: Dry the resulting precipitate under vacuum and store at -20°C or below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., ammonium (B1175870) acetate at pH 4) and an organic solvent like acetonitrile.[6]

  • Detection: UV detection at a wavelength of 215 nm is suitable for quantification.[6]

  • Sample Preparation: Dilute the purified this compound sample in the mobile phase before injection.

  • Standard Curve: Prepare a standard curve with known concentrations of a this compound reference standard to accurately quantify the concentration in your samples.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Yield check_stability Assess Stability: Check pH and Temperature start->check_stability check_adsorption Investigate Adsorption: Evaluate Labware start->check_adsorption check_protocol Review Purification Protocol: Extraction/Adsorption Parameters start->check_protocol ph_issue Is pH outside 6.0-7.0 range? check_stability->ph_issue temp_issue Is temperature > 8°C? check_stability->temp_issue labware_issue Using standard labware? check_adsorption->labware_issue solvent_issue Suboptimal solvent for extraction? check_protocol->solvent_issue ph_issue->temp_issue No adjust_ph Action: Adjust pH to 6.0-7.0 for storage or acidic pH for extraction ph_issue->adjust_ph Yes lower_temp Action: Work at 2-8°C temp_issue->lower_temp Yes end End: Improved Yield temp_issue->end No use_low_binding Action: Use low-binding labware or add blocking agents labware_issue->use_low_binding Yes labware_issue->end No optimize_solvent Action: Use ethyl acetate or butyl acetate for extraction solvent_issue->optimize_solvent Yes solvent_issue->end No adjust_ph->end lower_temp->end use_low_binding->end optimize_solvent->end

Caption: Troubleshooting workflow for low this compound yield.

StabilityFactors clavamycin_f This compound Stability ph pH clavamycin_f->ph temperature Temperature clavamycin_f->temperature ionic_strength Ionic Strength clavamycin_f->ionic_strength optimal_ph Optimal: pH 6.0-7.0 ph->optimal_ph degradation_ph Degradation increases outside optimal range ph->degradation_ph low_temp Increased stability at low temperatures (2-8°C) temperature->low_temp high_temp Degradation increases with temperature temperature->high_temp salt_effect Increased salt concentration can increase degradation ionic_strength->salt_effect

Caption: Factors affecting this compound stability.

References

Technical Support Center: Enhancing the Antifungal Potency of Clavamycin F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clavamycin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antifungal potency of this novel clavam antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antifungal potency a research focus?

This compound is a peptide-based clavam antibiotic produced by variants of Streptomyces hygroscopicus.[1][2] As a member of the 5S clavams class, it is distinct from clavulanic acid and is noted for its potential antifungal properties.[3] The rising threat of antifungal resistance necessitates the exploration of new therapeutic agents and strategies to improve the efficacy of existing compounds like this compound.[4][5] Enhancing its potency could lead to lower effective doses, potentially reducing toxicity and overcoming resistance mechanisms in pathogenic fungi.[6]

Q2: What is the proposed mechanism of antifungal action for this compound?

While the precise mechanism for this compound has not been fully elucidated, related 5S clavam antibiotics are believed to exert their antifungal effects through mechanisms other than β-lactamase inhibition.[3] Two potential pathways are the inhibition of methionine biosynthesis, which would lead to arrested growth (bacteriostatic/fungistatic), and the inhibition of RNA synthesis.[3] Researchers should consider these pathways when investigating the cellular effects of this compound.

Q3: What are the primary strategies to enhance the antifungal potency of this compound?

The two main strategies to enhance the antifungal potency of this compound are:

  • Synergistic Combination Therapy: Combining this compound with other antifungal agents can lead to synergistic effects, where the combined efficacy is greater than the sum of their individual effects.[6][7] This approach can also help prevent the development of drug resistance.[6]

  • Chemical Derivatization: Modifying the chemical structure of this compound can lead to the synthesis of new analogs with improved antifungal activity, better pharmacokinetic properties, or reduced toxicity.

Q4: We are observing inconsistent results in our synergy experiments. What could be the cause?

Inconsistent results in synergy testing can arise from several factors:

  • Inoculum Preparation: Variation in the concentration of the fungal inoculum can significantly impact MIC values and, consequently, the Fractional Inhibitory Concentration Index (FICI). Ensure a standardized inoculum is prepared for each experiment.

  • Assay Conditions: Minor variations in incubation time, temperature, and media composition can affect fungal growth and drug efficacy. Strict adherence to a standardized protocol is crucial for reproducibility.

  • Drug Stability: Ensure that stock solutions of this compound and the partner antifungal are freshly prepared and properly stored to prevent degradation.

  • Endpoint Reading: Subjectivity in visually determining the MIC can lead to variability. Using a plate reader to measure optical density can provide more objective and consistent endpoint determination.

Q5: Our attempts at chemical modification of this compound have resulted in a loss of antifungal activity. What should we consider?

Loss of activity upon chemical modification often points to the alteration of a critical pharmacophore. When designing derivatives of this compound, consider the following:

  • The β-lactam Ring: This is a highly reactive feature of clavam antibiotics and is likely crucial for its biological activity.[3] Modifications to this ring should be approached with caution.

  • Side Chains: The peptide side chain of this compound likely plays a significant role in target recognition and binding. Alterations to this part of the molecule may affect its specificity and potency.

  • Steric Hindrance: The addition of bulky chemical groups could sterically hinder the interaction of this compound with its molecular target.

Troubleshooting Guides

Troubleshooting Issues with the Checkerboard Assay
Problem Possible Cause(s) Suggested Solution(s)
No fungal growth in control wells Inoculum viability is low.Use a fresh fungal culture to prepare the inoculum. Verify the inoculum concentration using a hemocytometer or by plating serial dilutions.
Incorrect growth medium.Ensure the appropriate broth medium (e.g., RPMI 1640) is used and that it is properly prepared and sterilized.
Contamination in wells Non-sterile technique.Aseptically prepare all reagents and perform the assay in a sterile environment (e.g., a biological safety cabinet).
Contaminated reagents.Use fresh, sterile reagents.
Inconsistent MIC values for a single drug Inaccurate serial dilutions.Carefully prepare serial dilutions and use calibrated pipettes.
Edge effects in the microtiter plate.To minimize evaporation, consider not using the outermost wells of the plate or sealing the plate with a breathable membrane.
FICI values are difficult to interpret Subjective endpoint determination.Use a spectrophotometric plate reader to determine the MIC at a defined percentage of growth inhibition (e.g., 50% or 90%).
The tested concentration range is too narrow.Broaden the concentration range of both drugs to ensure the MICs are captured within the assay.
Troubleshooting Issues with Time-Kill Curve Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Inaccurate colony counting.Ensure proper plating technique and that plates are counted within an appropriate colony number range (e.g., 30-300 colonies).
Inhomogeneous cell suspension.Vortex the fungal suspension thoroughly before each sampling and dilution.
No significant killing observed with the drug combination The drug concentrations are too low.Test a range of concentrations, including multiples of the MIC (e.g., 2x, 4x MIC).
The interaction is not synergistic.The combination may be additive or indifferent. Correlate the time-kill results with the checkerboard assay data.
Drug carryover affecting colony counts Residual drug on the agar (B569324) plate inhibits growth.Perform serial dilutions to a level that dilutes the drug below its inhibitory concentration. Alternatively, use a filtration method to wash the cells before plating.

Data Presentation

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
Fungal IsolateMIC of this compound Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Partner Drug in Combination / MIC of Partner Drug Alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Analysis Results - Change in Fungal Viability (log10 CFU/mL)
Fungal IsolateTreatment0 hr4 hr8 hr12 hr24 hr
C. albicans ATCC 90028Growth Control
This compound (MIC)
Partner Drug (MIC)
Combination

Interpretation of Time-Kill Analysis:

  • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log10 difference in CFU/mL between the combination and the most active single agent.

  • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Antifungal Synergy

This protocol outlines the steps to determine the FICI for this compound in combination with a known antifungal drug.

  • Preparation of Materials:

    • Standardized fungal inoculum (0.5 McFarland standard).

    • Stock solutions of this compound and the partner antifungal drug at 4 times the highest concentration to be tested.

    • 96-well microtiter plates.

    • Appropriate broth medium (e.g., RPMI 1640).

  • Assay Setup:

    • Serially dilute this compound horizontally and the partner antifungal drug vertically in the 96-well plate. This creates a matrix of varying concentrations of both drugs.

    • Include controls: wells with only the fungal inoculum (growth control), wells with medium only (sterility control), and wells with each drug alone.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[8]

  • Data Collection:

    • Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth. This can be done visually or by measuring optical density.

  • Calculation of FICI:

    • Calculate the FIC for each drug:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone.

      • FIC of Partner Drug = MIC of Partner Drug in combination / MIC of Partner Drug alone.

    • Calculate the FICI: FICI = FIC of this compound + FIC of Partner Drug.

Protocol 2: Time-Kill Curve Assay

This protocol assesses the dynamic interaction between this compound and a partner antifungal over time.

  • Preparation of Materials:

    • Standardized fungal inoculum (~5 x 10^5 CFU/mL).

    • Stock solutions of this compound and the partner antifungal drug.

    • Culture tubes with appropriate broth medium.

    • Sterile saline for dilutions.

    • Sabouraud Dextrose Agar (SDA) plates.

  • Assay Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug).

      • This compound alone (at a specified concentration, e.g., MIC).

      • Partner antifungal alone (at a specified concentration, e.g., MIC).

      • Combination of this compound and the partner antifungal.

    • Inoculate each tube with the standardized fungal inoculum.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[9]

    • At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), collect an aliquot from each tube.

  • Determination of Viable Cell Counts:

    • Perform serial dilutions of the collected samples in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.[10]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum setup_plate Set up 96-well Plate prep_inoculum->setup_plate setup_tubes Set up Culture Tubes prep_inoculum->setup_tubes prep_drugs Prepare Drug Solutions prep_drugs->setup_plate prep_drugs->setup_tubes incubate_plate Inoculate and Incubate setup_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI calc_fici->interpret_fici incubate_sample Incubate and Sample setup_tubes->incubate_sample plate_count Plate and Count CFUs incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves interpret_curves Interpret Time-Kill Curves plot_curves->interpret_curves conclusion Determine Synergy/Antagonism interpret_fici->conclusion interpret_curves->conclusion hypothetical_pathway cluster_cell Fungal Cell precursors Precursors methionine Methionine precursors->methionine Methionine Biosynthesis Pathway protein Protein Synthesis methionine->protein rna_poly RNA Polymerase mrna mRNA rna_poly->mrna Transcription mrna->protein growth Fungal Growth and Proliferation protein->growth clavamycin_f This compound clavamycin_f->methionine Inhibition? clavamycin_f->rna_poly Inhibition?

References

dealing with batch-to-batch variability in Clavamycin F production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the production of Clavamycin F, a clavam-type secondary metabolite from Streptomyces. The information provided is intended for researchers, scientists, and drug development professionals to help mitigate batch-to-batch variability and optimize production yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of secondary metabolites like this compound can arise from several factors:

  • Inoculum Quality: The age, physiological state, and genetic stability of the Streptomyces seed culture are critical. Inconsistent inoculum can lead to variations in growth kinetics and product formation.

  • Media Composition: Minor variations in the quality and concentration of raw materials, especially complex components like soybean meal and yeast extract, can significantly impact yield.[1]

  • Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen (DO), and agitation speed can alter metabolic fluxes and affect the biosynthesis of this compound.[1]

  • Genetic Instability: Streptomyces species can be prone to genetic drift during repeated subculturing, which may lead to a decline in productivity.

  • Contamination: The introduction of competing microorganisms can deplete nutrients and produce inhibitory compounds, severely affecting the yield of the desired product.[1]

Q2: My Streptomyces culture shows good biomass growth, but the this compound yield is low. What are the potential reasons?

High biomass with low product yield often indicates that the culture conditions are favoring primary metabolism over secondary metabolism. Key factors to investigate include:

  • Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite biosynthesis. The production of many Streptomyces secondary metabolites is triggered by the depletion of a key nutrient.[2]

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. The necessary signaling molecules may be absent, or repressive factors could be dominant under the current fermentation conditions.

  • Incorrect Harvest Time: this compound, being a secondary metabolite, is typically produced during the stationary phase of growth. Harvesting the culture too early or too late can result in a low yield.

Q3: What is the optimal pH and temperature for this compound production?

The optimal pH for this compound production is generally in the neutral to slightly alkaline range, typically between 6.5 and 7.5. It is important to note that the optimal pH for growth may differ from the optimal pH for production.[2] Moreover, this compound is susceptible to degradation at acidic or highly alkaline pH.[3][4]

The optimal temperature for the production of clavam-type compounds by Streptomyces is usually between 25°C and 30°C.[5][6] Lowering the fermentation temperature has been shown to increase the yield of clavulanic acid in some cases.[7]

Q4: How critical is aeration and dissolved oxygen (DO) for this compound production?

Aeration and maintaining an adequate dissolved oxygen (DO) level are critical for the production of this compound by the aerobic bacterium Streptomyces. Oxygen is required for both cell growth and for several enzymatic steps in the biosynthetic pathway.[2] Controlling DO levels, especially during the exponential growth phase, can significantly enhance the yield of related compounds like cephamycin C.[8][9] However, excessive aeration or agitation can lead to shear stress, which may damage the mycelia and reduce productivity.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Yield Between Batches

This is a common problem that can be addressed by systematically evaluating the fermentation parameters.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Low/Inconsistent Yield check_inoculum Standardize Inoculum (Protocol 1) start->check_inoculum check_media Verify Media Components (Table 1) check_inoculum->check_media optimize_params Optimize Fermentation Parameters (Protocol 2, Table 2) check_media->optimize_params check_stability Assess Genetic Stability optimize_params->check_stability check_contamination Check for Contamination check_stability->check_contamination analyze_product Quantify this compound (Protocol 3) check_contamination->analyze_product analyze_product->start Inconsistent Results end_good Yield Improved analyze_product->end_good Consistent Results end_bad Yield Still Low (Further Investigation)

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Potential Cause Troubleshooting Step Expected Outcome
Variability in Seed Culture Ensure consistent spore concentration, age, and growth medium for the inoculum. Follow a standardized protocol for seed culture preparation (see Protocol 1 ).Reduced variability in growth kinetics and production between batches.
Inconsistent Media Composition Use high-quality, consistent sources for all media components. Prepare media in a standardized manner. For complex media, consider using pre-mixed formulations if available.More reproducible fermentation outcomes.
Suboptimal Fermentation Parameters Systematically optimize pH, temperature, agitation, and aeration using a Design of Experiments (DoE) approach (see Protocol 2 ).Identification of optimal conditions for this compound production.
Genetic Drift of the Production Strain Re-streak the culture from a frozen stock every few generations. Periodically check the productivity of the strain.Maintenance of a high-producing cell line.
Microbial Contamination Regularly check for contamination by microscopy and plating on different media. Ensure strict aseptic techniques throughout the process.Elimination of competing microorganisms and improved yield.
Issue 2: Good Biomass Growth but No/Low this compound Production

This issue points towards a metabolic shift favoring growth over secondary metabolite production.

Potential Cause Troubleshooting Step Expected Outcome
Carbon/Nitrogen Repression Experiment with different carbon and nitrogen sources and their ratios (see Table 1 ). A fed-batch strategy can be employed to maintain nutrient levels below the repressive threshold.Induction of the this compound biosynthetic pathway.
Unfavorable pH Monitor and control the pH of the culture throughout the fermentation. The optimal pH for production may be different from that for growth.Enhanced production of this compound.
Inadequate Dissolved Oxygen (DO) Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO online and adjust parameters as needed.Avoidance of oxygen limitation, which is crucial for biosynthesis.
Lack of Precursor Supply Supplement the medium with known precursors of the clavam pathway, such as arginine and glycerol (B35011).[12]Increased flux through the this compound biosynthetic pathway.

Data Presentation

Table 1: Influence of Carbon and Nitrogen Sources on Clavulanic Acid Production*

Note: This data is for clavulanic acid, a closely related clavam, and can be used as a starting point for optimizing this compound production.

Carbon Source Nitrogen Source Relative Yield (%) Reference
GlycerolSoybean Meal100[7]
StarchSoybean Meal~20[7]
GlycerolYeast Extract~75[7]
GlycerolPeptone~60[7]
SucroseSoybean Meal~5[6]
Table 2: Effect of Fermentation Parameters on Clavulanic Acid Production*

Note: This data is for clavulanic acid and illustrates the sensitivity of clavam production to physical parameters.

Parameter Condition Effect on Yield Reference
Temperature 20°CHigh[7]
30°CLow[7]
pH 6.5 - 7.2Optimal[3]
< 6.0 or > 7.5Decreased[3]
Dissolved Oxygen Controlled at saturation during growth phase2.4-fold increase in cephamycin C[8][9]
Agitation Speed High (800-1000 rpm)Increased[10][11]

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

Materials:

  • Solid agar (B569324) medium (e.g., ISP4)

  • Sterile distilled water with 0.01% Tween 80

  • Sterile glycerol

  • Sterile cotton swabs

  • Sterile centrifuge tubes

  • Liquid seed culture medium (e.g., Tryptic Soy Broth)

Procedure:

  • Streak the Streptomyces strain on the solid agar medium and incubate at 28-30°C for 7-10 days, or until sporulation is observed (a powdery appearance).

  • Aseptically add ~5 mL of sterile distilled water with Tween 80 to the surface of a mature plate.

  • Gently scrape the spores from the agar surface using a sterile cotton swab.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Vortex vigorously to break up mycelial clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Add sterile glycerol to a final concentration of 20% (v/v).

  • Aliquot into cryovials and store at -80°C.

  • For seed culture preparation, inoculate the liquid seed medium with a thawed aliquot of the spore stock to a final concentration of ~1x10^7 spores/mL.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

Protocol 2: Optimization of Fermentation Parameters using One-Factor-at-a-Time (OFAT)

Objective: To systematically determine the optimal physical parameters for this compound production.

Procedure:

  • Prepare a series of fermentation flasks with the optimized production medium.

  • Inoculate all flasks with a standardized seed culture.

  • Temperature Optimization: Incubate flasks at different temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C) while keeping other parameters constant.

  • pH Optimization: For each temperature, prepare media with different initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using appropriate buffers.

  • Agitation Optimization: Incubate flasks at different agitation speeds (e.g., 150, 200, 250, 300 rpm) at the optimal temperature and pH.

  • Harvest all cultures at the same time point (e.g., 7 days) and quantify the this compound yield using Protocol 3 .

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in fermentation broth.

Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the biomass.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an equal volume of acetonitrile (B52724) to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions (starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound (requires determination using a pure standard).

Mandatory Visualization

This compound Biosynthesis and Regulatory Pathway

Clavam_Pathway cluster_precursors Primary Metabolism Precursors cluster_biosynthesis Clavam Biosynthesis Pathway cluster_regulation Regulatory Control G3P Glyceraldehyde-3-P CEAS ceaS (Carboxyethyl- arginine synthase) G3P->CEAS Arginine L-Arginine Arginine->CEAS CEA N2-(2-carboxyethyl)-arginine CEAS->CEA BLS bls (β-lactam synthetase) CEA->BLS DGP Deoxyguanidino- proclavaminic acid BLS->DGP PAH pah (Proclavaminate amidinohydrolase) DGP->PAH Proclavaminate Proclavaminic acid PAH->Proclavaminate CAS cas (Clavaminate synthase) Proclavaminate->CAS Clavaminate Clavaminic acid CAS->Clavaminate Late_steps Late biosynthetic steps Clavaminate->Late_steps ClavamycinF This compound Late_steps->ClavamycinF CcaR CcaR CcaR->CEAS + CcaR->BLS + CcaR->PAH + CcaR->CAS + Snk_Res Snk/Res1/Res2 (Two-component system) Snk_Res->Late_steps +

References

Validation & Comparative

Clavamycin F: A Comparative Analysis within the Clavam Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clavamycin F with other clavam antibiotics, supported by available experimental data. This document outlines its distinct characteristics, supported by experimental methodologies and visual representations of related biological pathways.

This compound belongs to the clavam class of β-lactam antibiotics, a group of natural products primarily isolated from Streptomyces species. While structurally related to the well-known β-lactamase inhibitor clavulanic acid, emerging data suggests that this compound and its analogues possess a distinct biological activity profile, differentiating them from the classical antibacterial role of many clavam antibiotics.

Distinctive Biological Profile of Clavamycins

Initial studies on the clavamycin family, including this compound, which was isolated from Streptomyces hygroscopicus, have indicated that their primary strength may not lie in antibacterial activity.[1] Research on Clavamycin D, a closely related analogue, has shown strong anti-Candida activity, suggesting a potential primary role as an antifungal agent.[2] This is in stark contrast to clavulanic acid, which exhibits weak intrinsic antibacterial activity but is a potent inhibitor of β-lactamase enzymes, making it a crucial partner for established antibiotics like amoxicillin.

Mechanism of Action: A Divergence from Traditional Clavams

The mechanism of action for traditional clavam antibiotics like clavulanic acid is well-established. They act as "suicide inhibitors" of bacterial β-lactamase enzymes. The β-lactam ring of clavulanic acid covalently binds to the active site of the β-lactamase, inactivating the enzyme and preventing it from destroying co-administered β-lactam antibiotics.

For this compound, the precise mechanism of action remains an area for further investigation. Given its suggested antifungal properties, it is hypothesized that its mode of action differs significantly from that of clavulanic acid. Instead of targeting bacterial cell wall synthesis machinery or β-lactamases, it may interact with fungal-specific pathways.

Experimental Protocols

The following outlines the general methodologies employed in the preliminary characterization of novel antibiotics like this compound and for comparative analysis with other clavams.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Standard methods for determining MIC include:

  • Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.

  • Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of colonies.

β-Lactamase Inhibition Assay

To assess the β-lactamase inhibitory activity of a compound, a spectrophotometric assay is commonly used. This typically involves:

  • A solution of a chromogenic β-lactam substrate (e.g., nitrocefin) is prepared.

  • The β-lactamase enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound, clavulanic acid).

  • The substrate is added to the enzyme-inhibitor mixture.

  • The rate of hydrolysis of the substrate by the enzyme is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis (IC50) is determined.

Signaling Pathway Visualization

While the specific signaling pathway affected by this compound is yet to be elucidated, the general mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this established pathway.

Bacterial_Cell_Wall_Synthesis_Inhibition General Mechanism of β-Lactam Antibiotic Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors (in cytoplasm) Cell_Membrane Cell Membrane Transport Peptidoglycan_Precursors->Cell_Membrane PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Membrane->PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Peptidoglycan_Synthesis Cell_Lysis Cell Wall Weakening & Cell Lysis PBP->Cell_Lysis Leads to Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Penicillin, Amoxicillin) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase_Inhibitor β-Lactamase Inhibitor (e.g., Clavulanic Acid) Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase_Inhibitor->Beta_Lactamase Inhibits Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates

Caption: Inhibition of Bacterial Cell Wall Synthesis by β-Lactam Antibiotics.

Logical Workflow for Comparative Antibiotic Evaluation

The process of comparing a novel antibiotic like this compound with established compounds involves a structured experimental workflow.

Antibiotic_Comparison_Workflow Workflow for Comparative Evaluation of Novel Antibiotics Start Isolation & Purification of Novel Compound (this compound) Structural_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Start->Structural_Elucidation Primary_Screening Primary Antimicrobial Screening (Antibacterial & Antifungal Panels) Structural_Elucidation->Primary_Screening Quantitative_Analysis Quantitative Analysis (MIC Determination) Primary_Screening->Quantitative_Analysis Comparative_Analysis Comparative Analysis with Known Antibiotics (e.g., Clavulanic Acid) Quantitative_Analysis->Comparative_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Comparative_Analysis->Mechanism_of_Action Conclusion Conclusion on Bioactivity & Potential Application Mechanism_of_Action->Conclusion

Caption: Experimental workflow for novel antibiotic comparison.

References

A Comparative Analysis of Clavamycin F and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Clavamycin F and the widely-used antifungal agent, fluconazole (B54011). The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, and available data, alongside detailed experimental protocols for antifungal susceptibility testing.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with diverse mechanisms of action. This compound, a member of the clavam family of antibiotics, represents a potential alternative to existing therapies. This guide contrasts this compound with fluconazole, a first-line triazole antifungal, to highlight their distinct properties and potential therapeutic applications.

Mechanism of Action: A Tale of Two Targets

This compound and fluconazole combat fungal pathogens through fundamentally different mechanisms, offering potential for synergistic use or application against resistant organisms.

This compound: Targeting the Fungal Fortress

This compound, produced by the bacterium Streptomyces hygroscopicus, is believed to disrupt the integrity of the fungal cell wall.[1][2][3] While the precise molecular interactions are still under investigation, evidence suggests that clavamycins interfere with cell wall synthesis. This mode of action is distinct from many currently available antifungals. A key feature of clavamycins is their uptake into fungal cells via peptide transport systems.[1] This unique entry mechanism could potentially bypass some common resistance pathways.

Fluconazole: Disrupting a Vital Building Block

Fluconazole, a synthetic triazole, inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately, the inhibition of fungal growth.[4]

Data Presentation: A Qualitative Comparison

A direct quantitative comparison of the antifungal activity of this compound and fluconazole is challenging due to the limited publicly available data on the minimum inhibitory concentrations (MICs) of this compound. The initial discovery of Clavamycins A-F noted their antifungal properties, but detailed susceptibility data remains largely unpublished.[1][2]

In contrast, extensive data is available for fluconazole against a wide range of fungal pathogens. The following table summarizes typical MIC ranges for fluconazole against key fungal species, providing a benchmark for the potency of a clinically established antifungal.

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 2.0[4][5][6]
Aspergillus fumigatus16 - >64 (often intrinsically resistant)[7][8]
Cryptococcus neoformans2 - 16[9][10][11][12][13]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: Determining Antifungal Susceptibility

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol is essential for the in vitro evaluation of novel compounds like this compound and for comparative studies with established drugs such as fluconazole.

Broth Microdilution Method for Yeasts (CLSI M27)[15][16][17][18][19]

This method is used for determining the MICs of antifungal agents against yeast species like Candida and Cryptococcus.

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents (e.g., this compound, fluconazole) are solubilized in a suitable solvent (e.g., water, dimethyl sulfoxide) to a high concentration (e.g., 10 mg/mL).

  • Stock solutions are sterilized by filtration and stored at -70°C.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

  • The final concentrations typically range from 0.03 to 64 µg/mL.

3. Inoculum Preparation:

  • The fungal isolate is grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (containing no drug).

  • Growth inhibition can be assessed visually or by using a spectrophotometric reader.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)[20][21][22][23][24]

This method is adapted for testing the susceptibility of molds like Aspergillus.

1. Inoculum Preparation:

  • The mold is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

  • A suspension of conidia is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

  • The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

2. Test Procedure:

  • The procedure follows the same principles as the yeast broth microdilution method, with the primary difference being the use of a conidial suspension as the inoculum.

3. Incubation and MIC Determination:

  • Plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • The MIC is determined as the lowest concentration that shows complete (100%) or near-complete inhibition of growth.

Mandatory Visualizations

The following diagrams illustrate the distinct mechanisms of action of this compound and fluconazole, and the general workflow for antifungal susceptibility testing.

G Mechanism of Action: this compound vs. Fluconazole cluster_0 This compound cluster_1 Fluconazole This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter binds Fungal Cell Fungal Cell Peptide Transporter->Fungal Cell uptake Cell Wall Synthesis Cell Wall Synthesis Fungal Cell->Cell Wall Synthesis inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis leads to Fluconazole Fluconazole 14α-demethylase 14α-demethylase Fluconazole->14α-demethylase inhibits Lanosterol Lanosterol Lanosterol->14α-demethylase Ergosterol Ergosterol 14α-demethylase->Ergosterol conversion Disrupted Membrane Integrity Disrupted Membrane Integrity 14α-demethylase->Disrupted Membrane Integrity inhibition leads to Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of

Caption: Mechanisms of action for this compound and fluconazole.

G Experimental Workflow: Antifungal Susceptibility Testing Fungal Isolate Fungal Isolate Inoculum Preparation Inoculum Preparation Fungal Isolate->Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Inoculum Preparation->Microtiter Plate Inoculation Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This compound and fluconazole represent two distinct classes of antifungal agents with different cellular targets. While fluconazole has been a mainstay of antifungal therapy for decades, the unique mechanism of action of this compound, targeting the fungal cell wall, presents an exciting avenue for the development of new treatments, particularly for infections caused by fungi resistant to existing drugs. The lack of comprehensive quantitative data for this compound highlights the need for further research to fully elucidate its antifungal spectrum and potential clinical utility. The standardized protocols outlined in this guide provide a framework for such future investigations.

References

Validating the Mechanism of Action of Clavamycin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed mechanism of action of Clavamycin F with established inhibitors of fungal methionine biosynthesis and RNA synthesis. Due to the limited availability of direct experimental data for this compound, this document serves to validate its potential mechanisms by comparing its predicted activities with those of well-characterized compounds.

Introduction to this compound

This compound is a member of the 5S clavam family of antibiotics, which are β-lactam compounds produced by Streptomyces species.[1] Unlike the well-known clavulanic acid, which primarily acts as a β-lactamase inhibitor, 5S clavams are suggested to possess antifungal properties through different mechanisms.[1] The proposed primary mechanisms of action for 5S clavams, and by extension this compound, are the inhibition of methionine biosynthesis and potentially the inhibition of RNA synthesis.[1] This guide will explore these proposed mechanisms by comparing them with the activities of Cyprodinil, a known inhibitor of methionine biosynthesis, and Rifabutin, an established inhibitor of RNA polymerase.

Comparison of Antifungal Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the comparator compounds against various fungal pathogens. While specific MIC values for this compound are not publicly available, the antifungal activity of 5S clavams has been noted.[1][2]

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Cyprodinil Botrytis cinereaIC₅₀: 0.44 µM[3]
Pyrenophora herpotrichoidesIC₅₀: 4.8 µM[3]
Helminthosporium oryzaeIC₅₀: 0.03 µM[3]
Rifabutin Aspergillus spp.Mean MIC: >32 (reduced to 1.1 in combination with Amphotericin B)[4]
Fusarium spp.Mean MIC: >32 (reduced to 1.1 in combination with Amphotericin B)[4]
Mycobacterium fortuitumMIC₅₀: 1, MIC₉₀: 2[5][6]
Flucytosine Candida albicans-[7]
Cryptococcus neoformans-[7]

Note: The provided MIC values for Rifabutin against Aspergillus and Fusarium are in the context of synergistic activity with Amphotericin B, as its standalone antifungal efficacy at clinically achievable concentrations is limited.[4] Flucytosine is included as a known inhibitor of fungal nucleic acid synthesis.[7]

Mechanism of Action 1: Inhibition of Methionine Biosynthesis

The fungal methionine biosynthesis pathway is an attractive target for antifungal drugs as it is essential for fungal growth and virulence, and key enzymes in this pathway are absent in humans.[8][9]

Proposed Mechanism of this compound

As a 5S clavam, this compound is proposed to inhibit one or more enzymes in the methionine biosynthesis pathway, leading to a bacteriostatic or fungistatic effect.[1]

Comparative Compound: Cyprodinil

Cyprodinil is an anilinopyrimidine fungicide that acts as a potent inhibitor of methionine biosynthesis in fungi.[10][11] It specifically targets an early step in the pathway, leading to the depletion of this essential amino acid and subsequent inhibition of protein synthesis and fungal growth.[10]

Signaling Pathway Diagram

Methionine_Biosynthesis_Inhibition cluster_pathway Fungal Methionine Biosynthesis Pathway cluster_inhibition Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Homocysteine Homocysteine O-Acetylhomoserine->Homocysteine O-acetylhomoserine sulfhydrylase Methionine\nBiosynthesis Enzymes Methionine Biosynthesis Enzymes Methionine Methionine Homocysteine->Methionine Methionine Synthase Protein Synthesis Protein Synthesis Methionine->Protein Synthesis This compound\n(Proposed) This compound (Proposed) This compound\n(Proposed)->Methionine\nBiosynthesis Enzymes Inhibits Cyprodinil Cyprodinil Cyprodinil->Methionine\nBiosynthesis Enzymes Inhibits

Caption: Inhibition of the fungal methionine biosynthesis pathway.

Mechanism of Action 2: Inhibition of RNA Synthesis

The inhibition of RNA synthesis is a validated mechanism for antimicrobial agents, as it halts the production of essential proteins and enzymes necessary for cell survival.

Proposed Mechanism of this compound

Some 5S clavams have been suggested to possess inhibitory effects on RNA synthesis, a common property of antifungal medications.[1]

Comparative Compound: Rifabutin

Rifabutin, a derivative of rifamycin, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[12] While its primary application is antibacterial, it has demonstrated some in vitro activity against fungi, particularly in combination with other agents.[4] Its mechanism involves binding to the β-subunit of RNA polymerase, thereby blocking the initiation of transcription.[12]

Signaling Pathway Diagram

RNA_Synthesis_Inhibition cluster_transcription Fungal Transcription cluster_inhibition Inhibition DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase Template mRNA mRNA RNA Polymerase->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis This compound\n(Proposed) This compound (Proposed) This compound\n(Proposed)->RNA Polymerase Inhibits Rifabutin Rifabutin Rifabutin->RNA Polymerase Inhibits Experimental_Workflow cluster_validation Validation of this compound Mechanism of Action Antifungal_Susceptibility Antifungal Susceptibility Testing (MIC Determination) Data_Analysis Data Analysis and Comparison Antifungal_Susceptibility->Data_Analysis Biochemical_Assays Biochemical Assays Methionine_Synthase_Assay Methionine Synthase Inhibition Assay Biochemical_Assays->Methionine_Synthase_Assay RNA_Polymerase_Assay RNA Polymerase Inhibition Assay Biochemical_Assays->RNA_Polymerase_Assay Methionine_Synthase_Assay->Data_Analysis RNA_Polymerase_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Comparative Analysis of Clavamycin F and Commercially Available Antifungal Agents on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic profiles of Clavamycin F against established antifungal drugs remains challenging due to the limited availability of public data on this compound's effects on mammalian cell lines. Discovered as one of six new clavam antibiotics from Streptomyces hygroscopicus, the biological activities of this compound, particularly its cytotoxicity, are not extensively documented in publicly accessible scientific literature.[1]

This guide, therefore, provides a comparative overview of the known cytotoxic effects of three widely used antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. The information presented is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Overview of Antifungal Agents

Amphotericin B is a polyene macrolide antibiotic that acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[3] Its use is often limited by significant dose-dependent toxicity in humans.

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[4] It generally exhibits lower cytotoxicity compared to Amphotericin B.

Caspofungin is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism targets a structure not present in mammalian cells, generally resulting in a favorable safety profile.[5]

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for the selected known antifungal agents against various mammalian cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay methods, and experimental conditions.

Antifungal AgentCell LineAssayIC50 / Cytotoxicity ConcentrationSource(s)
Amphotericin B Human normal colon epithelial cells (CCD 841 CoTr)Viability AssayIC50: 8.7 μg/ml
Human colon adenocarcinoma cells (HT-29)Viability AssayIC50: 21.2 μg/ml[6]
Mouse osteoblasts and fibroblastsMorphology and Proliferation AssaysLethal at ≥100 μg/mL; Sublethal at 5-10 μg/mL
Human monocytic (THP1) cellsMTS and LDH assaysCytotoxic at 500 μg/L[7][8]
Human kidney (293T) cellsMTS and LDH assaysNot cytotoxic[7][8]
Fluconazole African green monkey kidney (Vero) cellsMTT AssayReduced viability at 1306μM (significant at 2612.1μM)[4]
Human peripheral blood mononuclear cells (PBMCs)Comet and Micronucleus testsDNA damage and mutagenicity at >30 μg/mL and 6 μg/mL, respectively[9]
Caspofungin Murine cell lines (J774.16, hybridomas), primary human endothelial cellsGrowth and Morphology AssaysNo influence on cellular characteristics at <512 μg/ml[5][10]

Experimental Protocols for Cytotoxicity Assays

Standardized protocols are crucial for the accurate assessment and comparison of compound cytotoxicity. Below are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Signaling Pathways in Antifungal Action and Cytotoxicity

Antifungal agents exert their effects by targeting specific fungal structures and pathways. These actions can trigger various stress response signaling pathways within the fungal cell. Understanding these pathways is crucial for developing more effective and less toxic antifungal therapies.

Antifungal_Signaling_Pathways Key Signaling Pathways in Fungal Response to Antifungals cluster_antifungals Antifungal Agents cluster_targets Fungal Targets cluster_pathways Stress Response Pathways Amphotericin_B Amphotericin B Ergosterol Ergosterol (Cell Membrane) Amphotericin_B->Ergosterol Fluconazole Fluconazole Erg11 Lanosterol 14-α-demethylase (Ergosterol Synthesis) Fluconazole->Erg11 Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Cell Wall Synthesis) Caspofungin->Glucan_Synthase CWI Cell Wall Integrity (CWI) Pathway Ergosterol->CWI Membrane Stress HOG High Osmolarity Glycerol (B35011) (HOG) Pathway Ergosterol->HOG Osmotic Stress Erg11->CWI Membrane Stress Glucan_Synthase->CWI Cell Wall Stress Calcineurin Calcineurin Pathway Glucan_Synthase->Calcineurin Cell Wall Stress

Fungal response pathways to antifungal agents.

This diagram illustrates how different classes of antifungal drugs target specific components of the fungal cell, leading to cellular stress and the activation of key signaling pathways such as the Cell Wall Integrity (CWI), High Osmolarity Glycerol (HOG), and Calcineurin pathways.[11][12][13][14][15][16][17][18][19][20][21][22][23][24] These pathways are crucial for the fungus's ability to adapt and survive under drug-induced stress.

References

Independent Verification of Clavamycin F's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of Clavamycin F, a member of the clavam class of antibiotics. It is intended for researchers, scientists, and professionals in drug development seeking to understand its potential as an antifungal agent. This document synthesizes available data and outlines standard experimental protocols for independent verification.

Executive Summary

This compound, a natural product from Streptomyces hygroscopicus, has been identified as possessing antifungal properties.[1] However, a comprehensive, publicly available dataset quantifying its specific activity against a broad range of fungal pathogens is currently lacking. This guide presents a framework for the independent verification of this compound's biological activity, drawing comparisons with the well-established antifungal agent, Amphotericin B. Detailed experimental methodologies are provided to facilitate such studies. The mechanism of action for clavam antibiotics in fungi is not fully elucidated, though it is suggested they may interfere with cell wall synthesis.[2]

Comparative Biological Activity

A direct quantitative comparison of the minimal inhibitory concentrations (MICs) of this compound against various fungal species is hampered by the limited availability of specific data in published literature. The initial discovery of Clavamycins A, B, C, D, E, and F noted their activity against Candida albicans, but did not provide specific MIC values.[1]

To provide a benchmark for future studies, the following table summarizes the known antifungal activity of Amphotericin B against common fungal pathogens. Independent verification of this compound's activity should aim to generate comparable data.

Fungal SpeciesAmphotericin B MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.25 - 1.0Data Not Available
Candida glabrata0.5 - 2.0Data Not Available
Candida parapsilosis0.125 - 1.0Data Not Available
Candida tropicalis0.25 - 2.0Data Not Available
Candida krusei0.5 - 4.0Data Not Available
Aspergillus fumigatus0.5 - 2.0Data Not Available
Aspergillus flavus0.5 - 2.0Data Not Available
Aspergillus niger1.0 - 4.0Data Not Available
Cryptococcus neoformans0.125 - 1.0Data Not Available

Experimental Protocols

To ensure consistency and comparability of results, the following detailed experimental protocols are recommended for the independent verification of this compound's antifungal activity.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard for determining the MIC of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO).

  • Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC. A typical range would be from 0.03 to 16 µg/mL.

  • Amphotericin B should be run in parallel as a positive control.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control well (containing no antifungal agent).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture on SDA Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculum_Dilution Dilute Inoculum in RPMI Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Dilution->Inoculation Antifungal_Stock Prepare this compound Stock Serial_Dilution Serial Dilution in 96-well Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation MIC_Determination Determine Minimal Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Fungal Cell Wall Synthesis Inhibition

While the specific signaling pathway for this compound in fungi is not yet defined, a plausible mechanism, based on the activity of other β-lactam antibiotics, is the inhibition of cell wall synthesis. The following diagram illustrates a generalized pathway of fungal cell wall synthesis, highlighting potential targets for clavam antibiotics.

Fungal_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_GlcNAc UDP-GlcNAc Chitin_Synthase_Active Chitin Synthase (active) UDP_GlcNAc->Chitin_Synthase_Active Substrate Chitin_Synthase_Zymogen Chitin Synthase (inactive) Chitin_Synthase_Zymogen->Chitin_Synthase_Active Activation Chitin Chitin Chitin_Synthase_Active->Chitin Synthesis Cell_Wall_Matrix Cell Wall Matrix Chitin->Cell_Wall_Matrix Glucan β-(1,3)-Glucan Glucan->Cell_Wall_Matrix Mannoproteins Mannoproteins Mannoproteins->Cell_Wall_Matrix ClavamycinF This compound ClavamycinF->Chitin_Synthase_Active Inhibition?

Caption: Putative inhibition of fungal cell wall synthesis by this compound.

References

Comparative Transcriptomic Analysis of Fungal Responses to Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive search of publicly available scientific literature and datasets yielded no specific studies on the comparative transcriptomics of fungi treated with Clavamycin F. Research on the transcriptomic effects of the clavamycin family of antibiotics is currently limited.

However, to fulfill the core requirements of this request, this guide provides a comparative analysis of the transcriptomic responses of various fungi to other well-documented antifungal agents: Validamycin A, Tebuconazole, and Amphotericin B. This comparison offers valuable insights into the different molecular pathways and cellular processes affected by distinct classes of antifungal compounds, providing a relevant resource for researchers in mycology and drug development.

Comparative Overview of Transcriptomic Responses

The following table summarizes the high-level transcriptomic impact of three different antifungal agents on their respective target fungi. The data is compiled from discrete studies and showcases the diversity of fungal gene expression in response to chemical stress.

Antifungal Agent Fungal Species Key Findings & Affected Pathways Number of Differentially Expressed Genes (DEGs) Reference
Validamycin A Rhizoctonia cerealisDownregulation of genes involved in carbohydrate metabolism (especially trehalose (B1683222) synthesis), cell wall integrity, and pathogenic processes. Competitive inhibition of trehalase is the primary mechanism.Not specified in summary.[1]
Tebuconazole Fusarium graminearumInhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Upregulation of genes related to azole resistance and detoxification.Not specified in summary.[1]
Amphotericin B Aspergillus fumigatusUpregulation of genes related to the ergosterol pathway, stress response, and cell wall maintenance. Downregulation of genes involved in various metabolic processes.295 total (165 upregulated, 130 downregulated)[2]

Detailed Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative analysis. The following protocols are generalized from the methodologies reported in the cited literature for transcriptomic analysis of fungi treated with antifungal agents.

Generalized Protocol for Fungal Culture and Treatment
  • Fungal Inoculation and Growth: The fungal strain of interest (e.g., Aspergillus fumigatus, Fusarium graminearum) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or RPMI 1640, to the mid-logarithmic growth phase.[1][2]

  • Antifungal Treatment: The culture is then treated with the antifungal agent at a predetermined concentration. This is often the Minimum Inhibitory Concentration (MIC) or a sub-lethal dose that elicits a transcriptomic response without immediate cell death (e.g., MIC50 of Amphotericin B against A. fumigatus was 0.125 µg/ml).[2]

  • Incubation: Treated and untreated (control) cultures are incubated under identical conditions (e.g., temperature, shaking speed) for a specified duration to allow for transcriptional changes to occur.

  • Mycelia Harvesting: Fungal mycelia are harvested from both treated and control cultures by filtration, washed with sterile water, and immediately flash-frozen in liquid nitrogen to preserve RNA integrity.

Generalized Protocol for RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a standard method, such as a TRIzol-based protocol or a commercial RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: An mRNA sequencing library is constructed from the high-quality RNA samples. This typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer, to generate millions of short reads.[3]

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference fungal genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the treated samples compared to the controls.[3]

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines the typical workflow for a comparative transcriptomics experiment, from fungal culture to data analysis.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis node_culture Fungal Culture (e.g., Aspergillus fumigatus) node_treatment Antifungal Treatment (e.g., Amphotericin B) node_culture->node_treatment node_control Control (No Treatment) node_culture->node_control node_harvest Harvest Mycelia node_treatment->node_harvest Incubation node_control->node_harvest Incubation node_rna_extraction RNA Extraction & QC node_harvest->node_rna_extraction node_library_prep RNA-Seq Library Prep node_rna_extraction->node_library_prep node_sequencing High-Throughput Sequencing node_library_prep->node_sequencing node_qc Data Quality Control (QC) node_sequencing->node_qc node_alignment Alignment to Reference Genome node_qc->node_alignment node_dge Differential Gene Expression (DGE) Analysis node_alignment->node_dge node_pathway Pathway & GO Enrichment Analysis node_dge->node_pathway

General workflow for a fungal transcriptomics study.
Fungal Response Pathways to Antifungal Stress

The diagram below illustrates a simplified, conceptual model of key fungal stress response pathways that are often activated by antifungal agents, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[4]

G cluster_membrane Cell Membrane & Wall cluster_response Intracellular Signaling Response node_antifungal Antifungal Agent (e.g., Azole, Polyene, Echinocandin) node_target Drug Target (Ergosterol, Glucan Synthase, etc.) node_antifungal->node_target node_stress Membrane/Wall Stress node_target->node_stress node_cwi Cell Wall Integrity (CWI) Pathway node_stress->node_cwi node_hog HOG Pathway node_stress->node_hog node_tf Stress Response Transcription Factors node_cwi->node_tf node_hog->node_tf node_genes Upregulation of Stress Genes: - Chitin Synthases - Heat Shock Proteins - Drug Efflux Pumps - Ergosterol Biosynthesis node_tf->node_genes

Conceptual model of fungal stress response pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Research-Grade Antibiotics: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research-grade antibiotics is a critical component of laboratory safety and environmental responsibility. While specific protocols for a compound labeled "Clavamycin F" are not publicly available, established guidelines for the disposal of antibiotic waste in a research setting provide a framework for ensuring safety and minimizing environmental impact. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and contaminate ecosystems[1][2][3]. Therefore, adherence to a structured disposal plan is paramount for researchers, scientists, and drug development professionals.

Core Principles of Antibiotic Waste Management

The primary goal of antibiotic disposal is to prevent the release of active compounds into the environment. This involves a multi-step process of segregation, decontamination, and proper disposal according to institutional and regulatory guidelines. Antibiotic waste should be treated as hazardous chemical waste unless otherwise specified by institutional policy[4].

Step-by-Step Disposal Procedures for Research-Grade Antibiotics

The following steps outline a general procedure for the safe disposal of antibiotic waste generated in a laboratory setting. These procedures are based on general best practices and should be adapted to comply with the specific regulations of your institution and local authorities.

  • Segregation of Waste: The first crucial step is to separate antibiotic waste from other laboratory waste streams, such as biohazardous waste[5].

    • Solid Waste: This includes unused or expired antibiotic powders, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips). These should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Stock solutions of antibiotics, which are typically at high concentrations, are considered hazardous chemical waste[4]. They should be collected in a dedicated, sealed, and labeled waste container. Used cell culture media containing antibiotics should also be treated as chemical waste[4].

    • Sharps: Needles, syringes, and other sharps contaminated with antibiotics should be disposed of in a designated sharps container.

  • Decontamination: While autoclaving is effective for destroying pathogens in biohazardous waste, it does not reliably deactivate all antibiotics[4]. Some antibiotics are heat-stable and will remain active after autoclaving. Therefore, autoclaving alone is not a sufficient method for the disposal of antibiotic waste. Chemical decontamination may be an option for certain antibiotics, but this should be done in accordance with institutional guidelines and safety data sheets (SDS).

  • Waste Collection and Storage:

    • Use appropriate, leak-proof, and clearly labeled containers for each type of antibiotic waste.

    • Store waste containers in a designated, secure area away from general lab traffic.

    • Follow all institutional requirements for labeling hazardous waste, including the chemical name, concentration, and hazard symbols.

  • Final Disposal:

    • The most recommended method for the final disposal of antibiotic waste is incineration by a licensed waste disposal contractor[1]. This ensures the complete destruction of the active pharmaceutical ingredient.

    • Never dispose of antibiotic waste down the sink or in the regular trash[4][6]. This can lead to environmental contamination and the development of antibiotic-resistant bacteria in wastewater systems[2][6].

    • For unused or expired prescription medications in a non-laboratory setting, drug take-back programs are the preferred disposal method[7][8][9][10]. If a take-back program is not available, the FDA provides guidelines for household trash disposal, which involves mixing the medication with an undesirable substance like coffee grounds or cat litter in a sealed container[7][9][11]. However, this method is not suitable for the larger quantities and higher concentrations of antibiotics typically found in a research laboratory.

Quantitative Data on Antibiotic Waste

Specific quantitative data for "this compound" is not available. However, studies on hospital antibiotic waste provide insight into the scale of the issue. For example, one study found that while only 1.7% of dispensed antibiotics were wasted, this still amounted to 1.3 kg over a two-year period in two hospitals[1]. This highlights the importance of proper disposal, even for seemingly small quantities.

Experimental Protocols

Detailed experimental protocols for the disposal of a specific substance would be found in its Safety Data Sheet (SDS). Since an SDS for "this compound" could not be located, a general protocol for handling antibiotic spills is provided below as a key experimental procedure related to disposal.

General Protocol for Handling an Antibiotic Spill
  • Immediate Action:

    • Alert others in the immediate area of the spill.

    • Evacuate the area if the spill is large or if the antibiotic is highly potent.

    • Consult the Safety Data Sheet (SDS) for the specific antibiotic for detailed handling instructions.

  • Personal Protective Equipment (PPE):

    • At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

    • For large spills or highly toxic compounds, additional respiratory protection may be necessary.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads, or cat litter) to contain the spill.

    • For solid spills, carefully scoop or sweep up the material, avoiding the generation of dust. A HEPA-filtered vacuum can be used for larger quantities.

    • Clean the spill area with an appropriate disinfectant or detergent solution, as recommended by the SDS.

  • Waste Disposal:

    • Collect all contaminated materials (absorbent materials, PPE, etc.) in a designated hazardous waste container.

    • Label the container clearly, indicating the spilled substance and the date.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of research-grade antibiotic waste.

start Antibiotic Waste Generated (Solid, Liquid, Sharps) segregate Segregate Waste Streams start->segregate no_sink DO NOT Pour Down Sink start->no_sink no_trash DO NOT Dispose in Regular Trash start->no_trash solid_waste Solid Waste Container (Unused powder, contaminated PPE) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Stock solutions, used media) segregate->liquid_waste Liquids sharps_waste Sharps Container (Contaminated needles, syringes) segregate->sharps_waste Sharps store Store in Designated Secure Area solid_waste->store liquid_waste->store sharps_waste->store disposal Arrange for Professional Disposal store->disposal incineration Incineration by Licensed Waste Contractor disposal->incineration

Workflow for the proper disposal of research-grade antibiotic waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。